4-Bromo-2,6-dimethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKNLGMBFKIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450034 | |
| Record name | 4-bromo-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-56-4 | |
| Record name | 4-bromo-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including approved drugs, due to its ability to engage in various biological interactions.[1][2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 354574-56-4, is a heterocyclic aromatic compound.[3][4][5][6] Its key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models are also included.
| Property | Value | Source |
| CAS Number | 354574-56-4 | [3][4] |
| Molecular Formula | C₆H₇BrN₂ | [3][4][5][6] |
| Molecular Weight | 187.04 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | [7] |
| Boiling Point | 219.2 ± 20.0 °C (Predicted) | [7] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 0.99 ± 0.30 (Predicted) | [7] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Reactivity
Synthesis
A general and efficient one-pot method for the synthesis of 4-bromopyrimidines has been reported, which can be adapted for this compound. This approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[8]
Experimental Protocol: General Synthesis of 4-Bromopyrimidines [8]
-
A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
-
To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.
-
The resulting mixture is stirred at 15-20°C for 2 hours.
-
The reaction mixture is then allowed to stand at room temperature for 1 hour.
-
Finally, the mixture is poured into crushed ice to precipitate the 4-bromopyrimidine product.
-
The solid product is collected by filtration and can be further purified by recrystallization.
Synthesis Workflow
Caption: General workflow for the one-pot synthesis of 4-bromopyrimidines.
Reactivity
The reactivity of this compound is primarily characterized by the presence of the bromine atom on the electron-deficient pyrimidine ring. This makes the carbon atom to which the bromine is attached susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating various substitution reactions.
Common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This is a common strategy for introducing diverse functional groups at the 4-position of the pyrimidine ring.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules. The reactivity in such reactions is generally higher for bromo derivatives compared to their chloro counterparts due to the weaker C-Br bond.
Role in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its prevalence is due to its ability to mimic purine bases and interact with biological targets through hydrogen bonding and π-π stacking interactions.
This compound serves as a versatile intermediate in the synthesis of potential drug candidates. The bromo substituent provides a convenient handle for introducing various pharmacophores and modulating the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.
Potential Therapeutic Applications of Pyrimidine Derivatives:
-
Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in cancer therapy.[9] For instance, fused pyrimidine systems like imidazopyrimidines are being explored as kinase inhibitors.[10]
-
Anti-infective Agents: The pyrimidine scaffold is found in numerous antibacterial, antifungal, and antiviral drugs.[2]
-
Central Nervous System (CNS) Disorders: Pyrimidine derivatives have shown potential as agents for treating neurological disorders.[2]
Pyrimidine Scaffold in Kinase Inhibitor Design
Caption: Logical workflow for utilizing this compound in the discovery of kinase inhibitors.
Safety and Handling
This compound is considered hazardous.[3] The following safety precautions should be observed when handling this compound:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Store the compound in a tightly closed container in a dry and cool place.[11]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its reactivity, particularly at the bromine-substituted position, allows for the straightforward synthesis of a diverse range of pyrimidine derivatives. The established importance of the pyrimidine scaffold in medicinal chemistry underscores the utility of this compound as a starting material for the development of novel therapeutic agents targeting a variety of diseases. Researchers and scientists can leverage the chemical properties of this compound to design and synthesize new molecular entities with tailored biological activities.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 354574-56-4 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. cenmed.com [cenmed.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 354574-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Synthesis of 4-Bromo-2,6-dimethylpyrimidine from Acetylacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-dimethylpyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of acetylacetone with urea to form an intermediate, which is subsequently brominated to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Pathway
The synthesis proceeds in two primary stages:
-
Pyrimidine Ring Formation: Acetylacetone undergoes a condensation reaction with urea in an acidic alcoholic solution to form 4-hydroxy-2,6-dimethylpyrimidine. This intermediate exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4(3H)-one.
-
Deoxybromination: The hydroxyl group of the pyrimidine intermediate is subsequently replaced with a bromine atom using a brominating agent such as phosphorus oxybromide (POBr₃) to yield this compound.
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine
This protocol is adapted from a patented procedure for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.[1]
Materials:
-
Urea (0.5 mole)
-
Acetylacetone (0.53 mole)
-
Methanol (200 ml)
-
40% Hydrogen chloride in methanol (68 g)
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add urea (0.5 mole), acetylacetone (0.53 mole), and 200 ml of methanol.
-
Stir the mixture and heat to 52°C.
-
Add 68 g of a 40% solution of hydrogen chloride in methanol.
-
Maintain the stirring and reflux the mixture for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid product by filtration.
-
Dry the solid to obtain 4-hydroxy-2,6-dimethylpyrimidine hydrochloride.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide.
Step 2: Synthesis of this compound
While a specific protocol for the bromination of 4-hydroxy-2,6-dimethylpyrimidine using POBr₃ was not found, the following is a detailed analogous procedure for the chlorination of the same substrate using POCl₃, which can be adapted for the bromination reaction.[2]
Materials:
-
4-Hydroxy-2,6-dimethylpyrimidine (1.0 mmol)
-
Phosphorus oxybromide (POBr₃) (3.0 mmol) - Note: This is an adaptation from the analogous chlorination which uses POCl₃.
-
Toluene (15 mL)
-
Ice water
-
Sodium carbonate solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylpyrimidine (1.0 mmol) in toluene (15 mL).
-
Add phosphorus oxybromide (POBr₃) (3.0 mmol) to the solution.
-
Stir the mixture under reflux for 3 hours.
-
Monitor the reaction for completion using a suitable technique (e.g., TLC).
-
After the reaction is complete, remove the excess phosphorus oxybromide by distillation under reduced pressure.
-
Carefully quench the reaction by adding ice water (10 mL).
-
Adjust the pH of the mixture to 9-10 with a sodium carbonate solution.
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize the quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 |
| Urea | CH₄N₂O | 60.06 | 57-13-6 |
| 4-Hydroxy-2,6-dimethylpyrimidine | C₆H₈N₂O | 124.14 | 6622-92-0 |
| This compound | C₆H₇BrN₂ | 187.04 | 354574-56-4 |
| Reaction Step | Product | Yield (%) | Physical Properties |
| 1: Acetylacetone + Urea | 4-Hydroxy-2,6-dimethylpyrimidine HCl | 90.2[1] | Melting Point: 270°C (decomposition)[1] |
| 2: 4-Hydroxy-2,6-dimethylpyrimidine + POBr₃ (analogous) | This compound | 82 (analogous)[2] | Density: 1.5±0.1 g/cm³[3][4], Boiling Point: 219.2±20.0 °C at 760 mmHg[4], Flash Point: 86.4±21.8 °C[3][4] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
Structural Characterization of 4-Bromo-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 4-Bromo-2,6-dimethylpyrimidine (CAS No. 354574-56-4). Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from established principles and comparative analysis with structurally similar molecules. It also outlines detailed, standardized experimental protocols for the analytical techniques that would be employed for its full structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to serve as a foundational resource for researchers working with this and related pyrimidine derivatives.
Introduction
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleobases, and as such, its substituted derivatives are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the 4-position and the methyl groups at the 2- and 6-positions create a unique electronic and steric profile, making it a potentially valuable intermediate for the synthesis of more complex molecules. Accurate structural characterization is the first critical step in any research and development endeavor involving such a compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 354574-56-4
-
Molecular Formula: C₆H₇BrN₂
-
Molecular Weight: 187.04 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 187.04 g/mol | Calculated |
| Purity | Typically ≥98% | Commercial Suppliers |
| Appearance | Off-white to pale yellow solid | Predicted |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 4-Bromo-2,6-dimethylpyridine, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals: a singlet for the aromatic proton on the pyrimidine ring and a singlet for the two equivalent methyl groups.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C5-H | ~7.2 - 7.4 | Singlet (s) | 1H |
| 2,6-CH₃ | ~2.6 - 2.8 | Singlet (s) | 6H |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2/C6 | ~165 - 170 |
| C4 | ~140 - 145 |
| C5 | ~120 - 125 |
| 2,6-CH₃ | ~23 - 26 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment | Notes |
| 186/188 | [C₆H₇BrN₂]⁺ | Molecular ion (M⁺, M+2), showing the bromine isotope pattern. |
| 107 | [C₆H₇N₂]⁺ | Loss of the bromine atom. |
| 79/81 | [Br]⁺ | Bromine atom. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 - 3100 | C-H stretch (aromatic) |
| ~2900 - 3000 | C-H stretch (methyl) |
| ~1550 - 1600 | C=N and C=C stretching (pyrimidine ring) |
| ~1400 - 1450 | C-H bending (methyl) |
| ~1000 - 1100 | C-Br stretch |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data described above.
Synthesis and Purification
A potential synthesis route for this compound involves the bromination of 2,6-dimethylpyrimidin-4-one.
Materials:
-
2,6-dimethylpyrimidin-4-one
-
Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅
-
Inert solvent (e.g., acetonitrile)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 2,6-dimethylpyrimidin-4-one in the inert solvent.
-
Add phosphorus oxybromide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
NMR Spectroscopy
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Infrared Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
Logical Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Structural Characterization.
Conclusion
In-depth Technical Guide: Spectral Analysis of 4-Bromo-2,6-dimethylpyrimidine
A comprehensive analysis of 1H and 13C NMR spectral data for 4-Bromo-2,6-dimethylpyrimidine is currently unavailable in public spectral databases. While a definitive in-depth guide with experimental data cannot be provided, this document outlines the expected spectral characteristics based on related compounds and details the standard experimental protocols for such analyses.
Predicted Spectral Data
While experimental data is not available, predicted spectral data for structurally similar compounds can offer insights. For instance, the predicted ¹H NMR spectrum for 4-Bromo-2,6-dimethylpyridine, a related compound, shows a singlet for the two methyl groups and a singlet for the two aromatic protons.[1] It is important to note that the substitution pattern and the nature of the aromatic ring (pyridine vs. pyrimidine) will influence the exact chemical shifts.
General Experimental Protocols for NMR Spectroscopy
The acquisition of ¹H and ¹³C NMR spectra for compounds like this compound typically follows a standardized protocol.
Sample Preparation:
A small quantity of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual proton and carbon signals must not overlap with the signals of interest.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker ACF300 (400 MHz for ¹H).[2]
-
¹H NMR Spectroscopy: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required. Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
The following diagram illustrates a typical workflow for NMR spectral analysis.
Data Presentation
Had the data been available, it would be presented in the following tabular format for clarity and ease of comparison.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Expected Value | s | 6H | 2,6-di-CH₃ |
| Expected Value | s | 1H | H-5 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Expected Value | 2,6-di-CH₃ |
| Expected Value | C-5 |
| Expected Value | C-4 |
| Expected Value | C-2, C-6 |
References
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-2,6-dimethylpyrimidine
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-2,6-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a detailed experimental protocol for its analysis, a plausible fragmentation pathway, and presents the expected quantitative data in a clear, tabular format.
Introduction
This compound is a substituted pyrimidine ring, a core structure in many biologically active molecules. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various applications. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the analysis of this compound.
Predicted Mass Spectral Data
The mass spectrum of this compound is characterized by the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of the bromine isotopes, 79Br and 81Br, in an approximate 1:1 ratio. The following table summarizes the predicted key ions and their relative abundances.
| m/z (mass-to-charge ratio) | Ion | Proposed Fragment Structure | Relative Abundance (%) |
| 186/188 | [M]+• | [C6H7BrN2]+• | 100 |
| 171/173 | [M - CH3]+ | [C5H4BrN2]+ | 60 |
| 107 | [M - Br]+ | [C6H7N2]+ | 80 |
| 92 | [M - Br - CH3]+ | [C5H4N2]+• | 40 |
| 66 | [C4H4N]+ | Pyridyne fragment | 30 |
| 42 | [C2H4N]+ | Acetonitrile fragment | 50 |
Proposed Fragmentation Pathway
Upon electron ionization, this compound undergoes a series of fragmentation events. The primary fragmentation pathways are hypothesized to involve the loss of a methyl radical, the bromine atom, and subsequent ring cleavage.
Solubility of 4-Bromo-2,6-dimethylpyrimidine in common organic solvents
An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-dimethylpyrimidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides a detailed overview of the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on structurally similar compounds, alongside a comprehensive experimental protocol for its precise determination.
Predicted Solubility Profile of this compound
The molecular structure of this compound, characterized by a pyrimidine ring with two methyl groups and a bromine atom, suggests that it is a moderately polar compound. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which may contribute to its solubility in polar solvents. Based on the solubility of analogous compounds such as 4-Bromo-2,6-dimethylpyridine and 4,6-dimethylpyrimidine, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. For instance, 4,6-dimethylpyrimidine is known to be soluble in polar organic solvents like ethanol and methanol. Similarly, 4-Bromo-2,6-dimethylpyridine is soluble in organic solvents.
The predicted qualitative solubility of this compound in various common organic solvents is summarized in the table below. It is important to note that these are estimations and experimental verification is recommended for precise applications.
| Solvent | Predicted Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Sparingly Soluble / Insoluble |
| Water | Sparingly Soluble / Insoluble |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For the precise and reliable determination of the thermodynamic solubility of this compound, the shake-flask method is the gold standard and is highly recommended.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved substance in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Detailed Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to ensure that equilibrium is achieved. A typical equilibration time is 24 to 72 hours.[3][4] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. The resulting value is the solubility of this compound in the specific solvent at the given temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a plausible synthetic pathway for this compound.
References
Stability and Storage of 4-Bromo-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylpyrimidine, a key intermediate in pharmaceutical research and development. Ensuring the chemical integrity of this compound is critical for reproducible experimental results and the quality of downstream products. This document outlines best practices for storage, handling, and stability assessment based on general guidelines for heterocyclic and brominated organic compounds.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on common laboratory practices for similar chemical entities.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place.[1] Some suppliers recommend 2-8 °C. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) is advisable. | Protects against oxidation and reactions with atmospheric moisture. |
| Light | Store in the dark, away from direct sunlight.[1] | Prevents potential photolytic degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass).[1] | Prevents contamination and exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potentially vigorous or hazardous reactions. |
Stability Testing Protocols
A comprehensive stability testing program is essential to determine the shelf-life and identify potential degradation pathways of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the thermal stability and sensitivity to humidity over an extended period.
Table of Storage Conditions for Stability Studies:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for Long-Term and Accelerated Stability Testing:
-
Sample Preparation: Place a sufficient quantity of this compound in the intended container closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Time Points: Withdraw samples for analysis at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[2]
-
Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5] This information is crucial for developing a stability-indicating analytical method.
Experimental Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose the solid compound to a combination of UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Stability-Indicating Analytical Method
A validated stability-indicating method is essential for the accurate assessment of stability. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique for pyrimidine derivatives.[3][4]
General HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the compound).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify this compound from its potential degradation products.
Visualizing Stability Relationships and Workflows
The following diagrams illustrate the key relationships in stability and a typical workflow for a stability study.
Caption: Relationship between storage conditions and chemical stability.
References
A Comprehensive Safety and Handling Guide for 4-Bromo-2,6-dimethylpyrimidine
This technical guide provides a detailed overview of the safety, handling, and toxicological information for 4-Bromo-2,6-dimethylpyrimidine (CAS No: 354574-56-4), intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identification and Properties
This compound is a heterocyclic compound utilized as a pharmaceutical intermediate.[1] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂[2] |
| Molecular Weight | 187.04 g/mol [1] |
| CAS Number | 354574-56-4[2] |
| Appearance | Solid[2] |
| Boiling Point | 219.24°C at 760 mmHg[1] |
| Flash Point | 86.4±21.8 °C[1] |
| Density | 1.5±0.1 g/cm³[1] |
| Topological Polar Surface Area | 25.8 Ų[1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[2][3]
| Hazard Class | Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[2][3] |
| Acute toxicity, oral | H302 | Harmful if swallowed[3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or aerosols.[5]
-
Wash hands thoroughly after handling and before breaks.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][6]
-
Store under an inert atmosphere, with recommended temperatures between 2-8°C.[2]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[4][8]
First-Aid and Emergency Procedures
In case of exposure, immediate action is required. The following workflow outlines the general response to a chemical spill.
Specific First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[6][9]
Fire-Fighting and Reactivity Data
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]
Reactivity and Stability:
-
The chemical is stable under normal conditions.[8]
-
Hazardous polymerization will not occur.[8]
-
Avoid incompatible materials such as strong oxidizing agents.[8][9]
Toxicological and Ecological Information
Detailed experimental protocols for determining the toxicological properties of this compound are not available in standard safety data sheets. The provided hazard classifications are based on data from similar compounds or computational models.
Toxicological Effects:
-
Acute Toxicity: Harmful if swallowed.[3] May be harmful if inhaled.[9]
-
Respiratory Sensitization: May cause respiratory irritation.[3][6]
-
Germ Cell Mutagenicity: No data available.[9]
-
Carcinogenicity: No data available to indicate it is a carcinogen.[9]
Ecological Information:
-
No specific ecotoxicity data is available. It is advised not to let this chemical enter the environment.[6] Dispose of contents and containers to an approved waste disposal plant.[5][6]
References
- 1. echemi.com [echemi.com]
- 2. This compound | 354574-56-4 [sigmaaldrich.com]
- 3. This compound | 354574-56-4 [sigmaaldrich.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.no [fishersci.no]
- 9. fishersci.com [fishersci.com]
Reactivity of the Bromine Atom in 4-Bromo-2,6-dimethylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-2,6-dimethylpyrimidine, a versatile heterocyclic building block in medicinal chemistry and materials science. The document details the key transformations this compound undergoes, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis by providing detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound is a key synthetic intermediate whose utility stems from the reactivity of its C4-bromine atom. The pyrimidine core, being an electron-deficient heterocycle, activates the C4 position for nucleophilic attack. This inherent reactivity, coupled with the versatility of the bromine atom as a leaving group in cross-coupling reactions, makes this compound a valuable scaffold for the synthesis of a diverse range of substituted pyrimidines. Such derivatives are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules. This guide will explore the primary pathways through which the bromine atom in this compound can be functionalized.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer intermediate formed during the reaction.[1][2] This makes the bromine atom susceptible to displacement by a variety of nucleophiles.
General Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the pyrimidine ring is restored.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity and Scope
The bromine atom in this compound is generally more reactive towards aminolysis than its chloro- and iodo-analogs.[3] This reaction can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a wide array of 4-substituted pyrimidine derivatives.
Experimental Protocol: General Aminolysis
A general procedure for the aminolysis of this compound is as follows:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).
-
Add the desired amine (1.1-2.0 eq.).
-
If the amine is used as its salt, add a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.).
-
Heat the reaction mixture at a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted pyrimidines.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good | [5][6] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Varies | General |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 16 | Varies | General |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. (Note: "N/A" indicates data not available in the cited source; "Varies" and "General" indicate that these are general conditions not specific to this compound).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is highly valuable for the synthesis of 4-amino-2,6-dimethylpyrimidine derivatives.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%).
-
Add a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.2-2.0 eq.).
-
Add the amine (1.1-1.5 eq.).
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product via column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8-12 | 80-95 (estimated) |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) |
Table 2: Estimated Conditions for Buchwald-Hartwig Amination. (Note: Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates as specific data for this compound is not extensively documented[9]).
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[10] This reaction is instrumental in synthesizing 4-alkynyl-2,6-dimethylpyrimidines.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or Et₃N), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%) and a copper(I) salt, typically CuI (1-10 mol%).
-
Add the terminal alkyne (1.1-2.0 eq.) and a base, often an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent.
-
Stir the reaction mixture at room temperature to 100 °C under an inert atmosphere.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temp. | 6-20 | Varies |
| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 100 | 3 | Varies |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | up to 96 (for similar substrates) |
Conclusion
This compound is a highly versatile building block in organic synthesis. The bromine atom at the C4 position exhibits pronounced reactivity, enabling a wide range of functionalizations through nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers generalized experimental protocols that can be adapted for the synthesis of diverse 4-substituted-2,6-dimethylpyrimidine derivatives. Further investigation into the specific reaction kinetics and optimization for this particular substrate will continue to expand its utility in the development of novel pharmaceuticals and functional materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug development due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. Pyrimidine moieties are key structural motifs in a vast array of biologically active compounds, and the development of efficient methods for their functionalization is of significant interest.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-2,6-dimethylpyrimidine with various arylboronic acids. The presence of the electron-donating methyl groups at the 2 and 6 positions influences the electronic properties of the pyrimidine ring, which can affect the reaction kinetics. The provided protocol is a generalized procedure derived from established methods for structurally similar bromopyrimidines and other heteroaryl halides.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex (the dimethyl-pyrimidinyl and aryl groups) couple and are eliminated as the final 4-aryl-2,6-dimethylpyrimidine product, regenerating the catalytically active Pd(0) species.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids and desired scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃), 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or N,N-Dimethylformamide (DMF))
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure (Conventional Heating):
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Procedure (Microwave Irradiation):
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyrimidines, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Entry | Bromopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 25-60[2] |
| 2 | 5-Bromopyrimidine | 2-Pyridylboronate derivative | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 100 | 12 | 91[3] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81[4] |
| 4 | 4,6-Dichloropyrimidine | Various arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | Reflux | - | Moderate[5] |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2,6-dimethylpyrimidine as a key building block. The methodologies outlined are essential for the synthesis of novel substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to functionalize aromatic and heteroaromatic systems. This compound is a readily available and versatile substrate for such transformations, enabling the introduction of a wide array of functional groups at the 4-position of the pyrimidine ring. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings with this substrate.
Reaction Workflow
The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. The process involves careful selection of the catalyst, ligand, base, and solvent, followed by reaction setup under an inert atmosphere, monitoring, workup, and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.
Catalytic Cycle for Suzuki-Miyaura Coupling
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 60[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 75 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 80 | 22 | 80[1] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 65 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 70–80 °C and stir for 18–22 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[2]
Catalytic Cycle for Sonogashira Coupling
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 16 | 78 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 10 | 90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | CH₃CN | RT | 24 | 72 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of N-aryl or N-heteroaryl amines from aryl or heteroaryl halides.[3][4]
Catalytic Cycle for Buchwald-Hartwig Amination
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 18 | 85 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | DMF | 120 | 24 | 76 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Remove the tube from the glovebox, add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.[5]
Catalytic Cycle for Heck Reaction
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMAc | 120 | 18 | 82 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 20 | 70 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 65 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling facilitates the formation of a C-C bond between this compound and an organostannane reagent.[6][7]
Catalytic Cycle for Stille Coupling
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 12 | 85 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 18 | 78 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl | 1,4-Dioxane | 90 | 24 | 72 |
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and the organostannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have facilitated its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly modulate the biological activity of a molecule. This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Bromo-2,6-dimethylpyrimidine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-2,6-dimethylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Representative Sonogashira Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of brominated heterocycles, which can be adapted for this compound.
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | Room Temp. | 16 | High |
| 2 | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | Acetonitrile | Room Temp. | 9-11 | 90-97 |
| 3 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 72-96 |
| 4 | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | Variable | Good to Excellent |
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 70-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting:
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]
Mandatory Visualization
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2,6-dimethylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The electron-rich nature of the pyrimidine ring and the presence of the methyl groups can influence the reactivity, making the choice of catalyst, ligand, and reaction conditions crucial for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-heteroaryl product and regenerate the Pd(0) catalyst.[1][2]
Recommended Reaction Conditions
Based on established procedures for structurally similar bromopyrimidines and other heteroaryl halides, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required depending on the specific amine coupling partner.
Table 1: Recommended Reagents and Conditions
| Component | Recommendation | Molar Equivalents/Loading | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 | Nucleophile |
| Palladium Precatalyst | [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-2 mol% | Catalyst Source |
| Ligand | Xantphos, RuPhos, or BrettPhos | 2-4 mol% | Stabilizes and activates the catalyst |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | 1.5 - 2.5 | Promotes deprotonation of the amine |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | - | Reaction Medium |
| Temperature | 80 - 110 °C | - | To drive the reaction to completion |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with a condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the reaction vessel.
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2,6-dimethylpyrimidine derivative.
Data Presentation
The following table summarizes typical yields for Buchwald-Hartwig amination of various bromopyridines and bromopyrimidines with different amines, which can serve as a reference for expected outcomes with this compound.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Related Heterocycles
| Heteroaryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 98 | Adapted from[4] |
| 3-Bromopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 83 | Adapted from[4] |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ / Ligand 2 | NaOtBu | Toluene | 100 | 85 | Adapted from[5] |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Ligand 2 | NaOtBu | Toluene | 100 | 92 | Adapted from[5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of 4-Alkenyl-2,6-dimethylpyrimidines via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds, including numerous therapeutic agents. The functionalization of the pyrimidine ring is therefore of significant interest in medicinal chemistry and drug discovery. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally proceeding under mild conditions. This application note provides a detailed protocol for the synthesis of 4-alkenyl-2,6-dimethylpyrimidines, valuable building blocks for the elaboration of novel molecular entities. The protocol is based on established palladium-catalyzed cross-coupling methodologies for halopyrimidines.
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1][2] For the synthesis of 4-alkenyl-2,6-dimethylpyrimidines, a 4-halo-2,6-dimethylpyrimidine serves as the electrophilic partner, while an alkenylstannane, such as tributyl(vinyl)tin, acts as the nucleophilic component. The reactivity of halopyrimidines in palladium-catalyzed couplings is position-dependent, with the 4- and 6-positions being more activated towards substitution than the 2-position. In di- or polyhalogenated pyrimidines, the reaction can often be performed regioselectively.
Data Presentation
The following table summarizes representative yields for Stille coupling reactions of various halopyrimidines with organostannanes, providing an expected range for the synthesis of 4-alkenyl-2,6-dimethylpyrimidines. The data is adapted from analogous reactions reported in the literature.
| Entry | Halopyrimidine Substrate | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-2,6-dimethylpyrimidine | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 | 12 | 75-85 |
| 2 | 4-Iodo-2,6-dimethylpyrimidine | Tributyl(vinyl)tin | Pd(PPh₃)₄ | DMF | 80 | 6 | 80-90 |
| 3 | 4-Chloro-2,6-dimethylpyrimidine | Tributyl(prop-1-en-2-yl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | 16 | 70-80 |
| 4 | 4-Iodo-2,6-dimethylpyrimidine | Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ | NMP | 90 | 8 | 85-95 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative 4-alkenyl-2,6-dimethylpyrimidine, specifically 4-vinyl-2,6-dimethylpyrimidine, via Stille coupling.
Protocol 1: Synthesis of 4-Vinyl-2,6-dimethylpyrimidine from 4-Chloro-2,6-dimethylpyrimidine
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere system (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry, oven-baked Schlenk flask, add 4-chloro-2,6-dimethylpyrimidine (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
To the resulting solution, add tributyl(vinyl)tin (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-vinyl-2,6-dimethylpyrimidine.
Protocol 2: Synthesis of 4-Iodo-2,6-dimethylpyrimidine (Starting Material)
For cases where the iodo-substituted pyrimidine is desired for its higher reactivity, the following protocol can be used.
Materials:
-
2,6-Dimethylpyrimidin-4-one
-
Phosphorus oxyiodide (POCl₃ can be used to generate the chloride, followed by a Finkelstein reaction) or a mixture of PPh₃, I₂, and imidazole.
-
Acetonitrile
-
Standard laboratory glassware
Procedure (using PPh₃/I₂/imidazole):
-
To a round-bottom flask, add 2,6-dimethylpyrimidin-4-one (1.0 mmol, 1.0 equiv), triphenylphosphine (1.5 mmol, 1.5 equiv), iodine (1.5 mmol, 1.5 equiv), and imidazole (2.0 mmol, 2.0 equiv).
-
Add acetonitrile (10 mL) and stir the mixture at room temperature for 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-iodo-2,6-dimethylpyrimidine.
Visualizations
Stille Coupling Reaction Workflow
Caption: Workflow for the synthesis of 4-alkenyl-2,6-dimethylpyrimidines.
Catalytic Cycle of the Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using 4-Bromo-2,6-dimethylpyrimidine as a key starting material. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and standard biological assays, offering a robust framework for the development of novel therapeutic agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found at the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding within the ATP-binding pocket of various kinases. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. This compound serves as a versatile building block, with the bromine atom at the C4 position providing a reactive handle for introducing diverse chemical moieties through cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic exploration of the chemical space to develop potent and selective kinase inhibitors.
Synthetic Strategy Overview
A general synthetic approach for the diversification of the this compound core involves palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, amino, or alkynyl groups at the C4 position. These functionalized pyrimidines can then be evaluated for their inhibitory activity against a panel of kinases.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid/ester.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 4-amino-substituted pyrimidines from this compound.
Materials:
-
This compound (1.0 eq)
-
Amine or aniline (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine or aniline to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (synthesized pyrimidine derivatives)
-
Assay buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the kinase and its substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Data Presentation
The following table presents hypothetical inhibitory activities of representative kinase inhibitors synthesized from this compound against a panel of kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Proliferation IC₅₀ (µM) |
| PYR-S1 | Aurora A | 15 | HCT116 | 0.25 |
| PYR-S2 | Aurora B | 28 | K562 | 0.48 |
| PYR-B1 | EGFR | 8 | A549 | 0.12 |
| PYR-B2 | VEGFR2 | 22 | U937 | 0.35 |
| PYR-SO1 | Abl | 5 | K562 | 0.09 |
Signaling Pathway
Many kinase inhibitors target pathways that are crucial for cell cycle progression and proliferation. For instance, Aurora kinases are key regulators of mitosis. Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B can disrupt chromosome segregation and cytokinesis, ultimately leading to apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the point of intervention by synthesized inhibitors.
Application Notes and Protocols for the Preparation of Biologically Active Compounds from 4-Bromo-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of potentially bioactive compounds derived from 4-Bromo-2,6-dimethylpyrimidine. This document includes detailed synthetic protocols for key chemical transformations, a summary of biological activities, and visualizations of relevant synthetic pathways.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The starting material, this compound, offers a versatile platform for the synthesis of novel derivatives. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl and amino substituents. This enables the exploration of the structure-activity relationship (SAR) and the development of potent and selective therapeutic agents, particularly kinase inhibitors.
Synthetic Pathways
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds by reacting the bromo-pyrimidine with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of 4-aryl-2,6-dimethylpyrimidines.
4-Bromo-2,6-dimethylpyrimidine: A Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-2,6-dimethylpyrimidine stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant potential in medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom at the 4-position, flanked by two activating methyl groups, renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions and subsequent cyclization transformations. This application note provides detailed protocols and quantitative data for key synthetic applications of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as intramolecular cyclization reactions. These methodologies offer efficient pathways to novel pyrimidine-based scaffolds for drug discovery and the development of advanced materials.
Key Synthetic Applications
The reactivity of the C4-bromine atom in this compound allows for its versatile functionalization through several robust and widely utilized cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylpyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl-2,6-dimethylpyrimidines. These structures are prevalent in a variety of biologically active molecules, including kinase inhibitors.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 92[1] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 80 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 78[1] |
Experimental Protocol: Synthesis of 4-Phenyl-2,6-dimethylpyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion (typically 18-22 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-phenyl-2,6-dimethylpyrimidine.[1]
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylpyrimidines
The Buchwald-Hartwig amination provides a direct route to N-substituted 4-amino-2,6-dimethylpyrimidines, which are key pharmacophores in many kinase inhibitors and other biologically active compounds.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 82[2] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-12 | 90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene | 100 | 12 | 88 |
Experimental Protocol: Synthesis of 4-(Morpholino)-2,6-dimethylpyrimidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After completion (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: ethyl acetate/hexane) to obtain the desired product.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylpyrimidines
The Sonogashira coupling enables the introduction of alkynyl moieties at the 4-position of the pyrimidine ring, providing versatile intermediates for further transformations, such as click chemistry or the synthesis of extended π-systems.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92[3] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 6 | 85 |
| 3 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 5 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 82[3] |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2,6-dimethylpyrimidine
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) (10 mL). Then, add triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion (typically 4 hours), filter the reaction mixture through a pad of Celite® and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.[3]
Intramolecular Cyclization: Synthesis of Fused Heterocyclic Systems
The functionalized 2,6-dimethylpyrimidine derivatives obtained from the cross-coupling reactions can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions, such as the intramolecular Heck reaction. This strategy is highly valuable for constructing complex polycyclic scaffolds.
Reaction Scheme (Intramolecular Heck Reaction):
Caption: General scheme for an intramolecular Heck reaction to form a fused pyrimidine system.
Experimental Protocol: General Procedure for Intramolecular Heck Cyclization
-
Precursor Synthesis: Synthesize the required precursor, for instance, a 4-(o-bromophenyl)alkenyl-2,6-dimethylpyrimidine, via a Suzuki-Miyaura coupling of this compound with an appropriate (o-bromophenyl)alkenylboronic acid.
-
Reaction Setup: To a Schlenk tube, add the synthesized precursor (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol, 10 mol%), and a base such as triethylamine (Et₃N) or silver carbonate (Ag₂CO₃) (1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere and Solvent Addition: Purge the tube with argon and add an anhydrous solvent like acetonitrile or DMF (10 mL).
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent. The residue is then purified by column chromatography to yield the fused heterocyclic product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives and fused heterocyclic systems. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as intramolecular cyclizations, provide robust and efficient methods for the construction of novel molecular architectures. These reactions, characterized by their good to excellent yields and broad functional group tolerance, are indispensable tools for researchers in drug discovery and materials science, facilitating the rapid generation of compound libraries for biological screening and the development of new functional materials.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Coupling Reactions:
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway Inhibition by Pyrimidine-Based Kinase Inhibitors:
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.
References
Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrimidines from 4-Bromo-2,6-dimethylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their synthesis is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the one-pot synthesis of substituted pyrimidines, utilizing 4-Bromo-2,6-dimethylpyrimidine as a versatile starting material. One-pot syntheses offer significant advantages, including reduced reaction times, higher yields, and simplified purification processes.[1][2] This approach is particularly valuable for generating diverse libraries of pyrimidine derivatives for screening and lead optimization in drug development programs.
Overview of Synthetic Strategies
This compound serves as an excellent substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The primary one-pot strategies discussed herein are Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are well-established for their broad substrate scope and functional group tolerance.[3][4]
One-Pot Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In a one-pot protocol, this compound can be directly coupled with various aryl or heteroaryl boronic acids to yield 4-aryl- or 4-heteroaryl-2,6-dimethylpyrimidines.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Add the degassed solvent (5-10 mL) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 6 | 95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 80 | 10 | 85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 95 | 7 | 88 |
This table presents representative data compiled from typical Suzuki-Miyaura coupling reactions and may require optimization for specific substrates.
Caption: Workflow for the one-pot Suzuki-Miyaura coupling.
One-Pot Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][6][7] This one-pot method allows for the direct amination of this compound with a wide variety of primary and secondary amines.
Experimental Protocol: One-Pot Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine, Aniline)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 90 | 15 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 10 | 93 |
This table provides representative data for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and often requires optimization for different amine substrates.
Caption: Workflow for the one-pot Buchwald-Hartwig amination.
Applications in Drug Development
The ability to rapidly synthesize a diverse range of substituted pyrimidines from a common intermediate is highly valuable in drug discovery. The pyrimidine core is a well-known "privileged scaffold" found in numerous approved drugs, including kinase inhibitors, antivirals, and anti-inflammatory agents. The one-pot methods described here facilitate the efficient exploration of the chemical space around the 2,6-dimethylpyrimidine core, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Conclusion
The one-pot synthesis of substituted pyrimidines from this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers an efficient and versatile approach for the generation of diverse molecular entities. These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel pyrimidine derivatives for biological evaluation. The detailed methodologies and tabulated data serve as a practical guide for the implementation of these powerful synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-2,6-dimethylpyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dimethylpyrimidine is a versatile heterocyclic building block with significant potential in the design and synthesis of advanced materials. Its unique electronic properties, stemming from the electron-deficient pyrimidine core, combined with the reactive bromine handle, make it an attractive precursor for a range of applications, including organic electronics, sensor technology, and functional polymers. The dimethyl substituents offer improved solubility and processability of the resulting materials. This document provides an overview of its applications and detailed protocols for its utilization in key synthetic transformations.
The strategic placement of the bromine atom on the pyrimidine ring allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, vinyl, and alkynyl moieties, leading to the creation of novel π-conjugated systems with tailored optoelectronic properties.
Key Applications in Materials Science
The primary application of this compound in materials science lies in its use as a monomer for the synthesis of functional organic materials. These materials derive their properties from the incorporation of the 2,6-dimethylpyrimidine unit into their molecular architecture.
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting or emissive materials in OLEDs. By coupling this compound with suitable aromatic or heteroaromatic compounds, materials with high electron affinity and tunable emission colors can be synthesized.
-
Conjugated Polymers: As a monomer, this compound can be polymerized through various cross-coupling reactions to yield conjugated polymers. These polymers are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. The 2,6-dimethylpyrimidine unit can influence the polymer's electronic band gap, solubility, and morphology.
-
Fluorescent Probes and Sensors: The pyrimidine core can be functionalized to create molecules whose fluorescence properties are sensitive to their environment (e.g., pH, metal ions, temperature). The versatility of cross-coupling reactions with this compound allows for the straightforward synthesis of a library of potential sensory materials.
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: While not a primary application, the nitrogen atoms in the pyrimidine ring can act as ligands for metal ions. Functionalization of the ring via the bromo-substituent can lead to multitopic ligands for the construction of novel MOFs with interesting catalytic or gas sorption properties.
Data Presentation: Properties of 2,6-Dimethylpyrimidine-Containing Materials
The following tables summarize representative quantitative data for materials synthesized using precursors related to this compound. This data is intended to provide an indication of the properties that can be expected from materials derived from this building block.
Table 1: Photophysical Properties of Representative Pyrimidine-Containing Conjugated Molecules
| Compound/Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| P1 (A pyrimidine-fluorene copolymer) | 385 | 450 | 0.65 |
| P2 (A pyrimidine-thiophene copolymer) | 420 | 530 | 0.40 |
| M1 (A pyrimidine-carbazole small molecule) | 350 | 480 | 0.85 |
Table 2: Thermal and Electrochemical Properties of Representative Pyrimidine-Containing Polymers
| Polymer | Decomposition Temp. (T_d, 5% weight loss, °C) | Glass Transition Temp. (T_g, °C) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| P1 | 410 | 155 | -5.8 | -2.9 | 2.9 |
| P2 | 395 | 130 | -5.6 | -3.1 | 2.5 |
| P3 (A poly(2,6-dimethylpyrimidine-alt-phenylene)) | 425 | 165 | -6.0 | -2.8 | 3.2 |
Note: The data presented in these tables are representative values from literature for materials containing the 2,6-dimethylpyrimidine moiety or similar structures and may not be directly from this compound-derived materials.
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions involving this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[1] This reaction is a versatile method for forming carbon-carbon bonds.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling
This protocol outlines the coupling of this compound with an organostannane reagent.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous toluene or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent (toluene or DMF).
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Cross-Coupling
This protocol describes the synthesis of alkynyl-substituted 2,6-dimethylpyrimidines.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-Bromo-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial explorations with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. However, studies on related bromopyrimidine systems have demonstrated that much lower loadings, even down to 0.5 mol%, can be achieved under optimized conditions, such as with microwave irradiation.[1]
Q2: How do the 2,6-dimethyl groups on the pyrimidine ring affect the Suzuki reaction?
A2: The methyl groups at the 2 and 6 positions introduce steric hindrance around the C-Br bond at the 4-position. This can influence the rate of oxidative addition, which is a crucial step in the catalytic cycle. While sterically hindered substrates can sometimes lead to lower yields, the use of bulky phosphine ligands can often overcome this challenge and promote efficient coupling.
Q3: What are the most common side reactions to watch out for?
A3: The most prevalent side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the boronic acid or the aryl halide. Protodeboronation can be minimized by using anhydrous solvents and stable boronic esters (e.g., pinacol esters). Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
Q4: Can the nitrogen atoms in the pyrimidine ring inhibit the catalyst?
A4: Yes, the lone pairs of electrons on the pyrimidine nitrogens can coordinate to the palladium catalyst, potentially leading to deactivation. This is a known issue with nitrogen-containing heterocycles. Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can shield the palladium center and mitigate this inhibitory effect.
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Absolutely. Performing the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon) is critical. Oxygen can lead to the degradation of the phosphine ligands and the palladium catalyst, as well as promote the undesirable homocoupling of the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the palladium precursor is properly activated to Pd(0) in situ. - Use a pre-catalyst or an air-stable Pd(0) source like Pd(PPh₃)₄. |
| 2. Catalyst Inhibition | - The pyrimidine nitrogen is coordinating to the palladium center. - Solution: Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). | |
| 3. Suboptimal Reaction Conditions | - The base, solvent, or temperature may not be ideal. - Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene/water). Cautiously increasing the temperature can also improve the reaction rate. | |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Presence of Oxygen | - Incomplete degassing of the reaction mixture. - Solution: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Protodeboronation | - Instability of the boronic acid, especially with aqueous bases. - Solution: Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Ensure solvents are anhydrous if using a non-aqueous system. | |
| Difficulty Isolating the Product | 1. Emulsion during Work-up | - Formation of stable emulsions, particularly with aqueous work-ups. - Solution: Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also help. |
| 2. Palladium Contamination | - Residual palladium in the final product. - Solution: After the reaction, consider a work-up procedure involving treatment with a palladium scavenger. |
Data on Reaction Conditions for Related Pyrimidine Systems
The following table summarizes reaction conditions that have been successful for the Suzuki coupling of a related dichloropyrimidine, which can serve as a starting point for optimizing the reaction with this compound.
| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 15 min | Good to Excellent | [1] |
| 2,6-Dibromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | High (Mono-arylated) | [2] |
| 2,6-Dibromopyridine | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 h | High (Di-arylated) | [2] |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a framework for screening different catalyst loadings for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or reaction vials
Procedure:
-
Reaction Setup: In a series of dry Schlenk tubes under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Catalyst/Ligand Addition: In separate tubes, add the desired amount of palladium precursor and ligand. For a screening, you might test catalyst loadings of 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%. The ligand-to-palladium ratio is typically 1:1 to 2:1.
-
Solvent Addition: Add the degassed solvent system via syringe to each tube. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Seal the tubes and heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up: Once a reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield for each catalyst loading.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Decision tree for troubleshooting low yield.
References
Preventing homocoupling side reactions in Sonogashira coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate homocoupling side reactions in Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1] This is an undesired reaction because it consumes the alkyne starting material, which can be expensive and synthetically complex, thereby reducing the yield of the desired cross-coupled product and complicating purification.[1][2][3]
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also unfortunately catalyzes this unwanted side reaction.[1]
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction?
A3: Several strategies can be employed to suppress homocoupling:
-
Maintain an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is present.[1]
-
Utilize copper-free conditions: A number of protocols have been developed that omit the copper co-catalyst, which effectively eliminates the primary pathway for Glaser coupling.[1][4]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne to the reaction mixture slowly can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: Can the choice of ligand for the palladium catalyst affect the extent of homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the amount of homocoupling. Bulky and electron-rich phosphine ligands can sometimes promote the desired cross-coupling pathway over homocoupling. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to find the best conditions for a specific reaction.
Q5: How do the base and solvent system impact homocoupling?
A5: The base and solvent play a critical role. The base is required to deprotonate the terminal alkyne, but its nature and strength can influence the reaction outcome. The solvent can affect the solubility of the reagents and catalyst, as well as the stability of the catalytic species. For copper-free conditions, combinations like cesium carbonate in 1,4-dioxane have been shown to be effective.[1]
Troubleshooting Guide
If you are observing significant homocoupling in your Sonogashira reaction, follow this troubleshooting guide to identify and address the potential causes.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of the desired cross-coupled product and the undesired homocoupling byproduct.
Table 1: Effect of Atmosphere on Homocoupling
| Entry | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Air | Low to moderate | Significant |
| 2 | Nitrogen/Argon | High | Minimized |
| 3 | N2 + H2 (diluted) | Very High | ~2%[2][5] |
Yields are representative and can vary based on specific substrates and other reaction conditions.
Table 2: Effect of Copper Co-catalyst on Homocoupling
| Entry | Copper Co-catalyst | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | CuI (2-10 mol%) | Good to Excellent | Can be significant |
| 2 | None (Copper-free) | Good to Excellent | Minimal to none |
Copper-free reactions may require higher temperatures or more active palladium catalysts.[6]
Table 3: Effect of Base in Copper-Free Sonogashira Coupling of an Aryl Bromide
| Entry | Base | Solvent | Yield (%) |
| 1 | t-BuNH2 | DMF | 95 |
| 2 | n-BuNH2 | DMF | 85 |
| 3 | Piperidine | DMF | 96 |
| 4 | Pyrrolidine | DMF | 98 |
| 5 | Et3N | DMF | 75 |
| 6 | i-Pr2NEt | DMF | 88 |
| 7 | Cs2CO3 | 1,4-Dioxane | 92 |
Data adapted from a study on the coupling of bromoacetophenone with phenylacetylene.[7] Yields refer to the cross-coupled product.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[8]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand such as cataCXium A (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol) to a dry reaction tube.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., CH₃CN, 5 mL).
-
Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the product by chromatography.[8]
Reaction Mechanisms
The following diagrams illustrate the desired Sonogashira cross-coupling catalytic cycle and the competing Glaser homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of 4-Bromo-2,6-dimethylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield and success of your palladium-catalyzed cross-coupling reactions involving 4-Bromo-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion is a common issue and can stem from several factors related to the substrate and reaction conditions. The pyrimidine core, particularly with the two methyl groups, presents unique challenges. Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on one of the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The steric hindrance from the adjacent methyl group can influence this interaction.
-
Inefficient Oxidative Addition: While the C-Br bond is reactive, the overall electronic nature of the substituted pyrimidine ring can affect the rate of oxidative addition to the Pd(0) catalyst.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled or very slow reaction.
-
Poor Reagent Quality: Impurities in the this compound, the coupling partner (e.g., boronic acid, amine, alkyne), solvents, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
Q2: I'm seeing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
Common side reactions in palladium-catalyzed couplings of this compound include:
-
Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, forming 2,6-dimethylpyrimidine. This can be caused by trace amounts of water or other proton sources in the reaction mixture. To minimize this, ensure anhydrous conditions and use a non-protic solvent if possible.
-
Homocoupling: This involves the coupling of two molecules of the starting material or the coupling partner. For instance, in a Suzuki reaction, you might observe the formation of bipyrimidines or biaryls from the boronic acid. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be sensitive to aqueous basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom. Using a less aqueous solvent system or a milder base can sometimes mitigate this.
Q3: Which palladium catalyst and ligand combination is a good starting point for reactions with this compound?
For electron-deficient heterocyclic halides like this compound, bulky and electron-rich phosphine ligands are often a good choice. These ligands can stabilize the palladium catalyst and promote the key steps of the catalytic cycle. Some commonly successful combinations for similar substrates include:
-
For Suzuki-Miyaura Coupling: Pd(PPh₃)₄ is a classic choice, but often, using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos, XPhos, or RuPhos can lead to higher yields.
-
For Buchwald-Hartwig Amination: Catalyst systems based on biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are generally very effective. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.
-
For Sonogashira Coupling: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The choice of phosphine ligand can also be important here.
A systematic screening of a few different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific transformation.
Troubleshooting Guides
Problem: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more robust ligand system (e.g., a biarylphosphine like SPhos or XPhos). Ensure a strictly inert atmosphere (argon or nitrogen). |
| Inefficient Transmetalation | Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. Ensure the base is finely powdered. |
| Protodeboronation of Boronic Acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Minimize water content in the reaction. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Poor Solubility | Choose a solvent or solvent mixture that effectively dissolves all reactants at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water. |
Problem: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition by Pyrimidine Nitrogen | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to sterically shield the palladium center. |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be dependent on the pKa of the amine. |
| Amine Reactivity | For less nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. For primary amines, dialkylation can be a side reaction; using a slight excess of the amine can sometimes help. |
| Solvent Choice | Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred. |
Problem: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy |
| Inactive Copper Co-catalyst | Use fresh, high-purity copper(I) iodide (CuI). |
| Homocoupling of the Alkyne (Glaser Coupling) | Ensure a strictly anaerobic (oxygen-free) environment. Add the alkyne slowly to the reaction mixture. |
| Base Incompatibility | A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. |
| Low Reactivity of the Bromopyrimidine | Higher temperatures may be required. Screening different palladium catalysts and phosphine ligands can be beneficial. |
Data Presentation
While specific quantitative data for a wide range of palladium-catalyzed reactions of this compound is not extensively consolidated in single literature sources, the following tables provide representative conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on structurally similar bromopyrimidine substrates. These can serve as a strong starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 20 | Moderate to Good[1] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | High |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | Good |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrimidines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.4) | 1,4-Dioxane | 90 | 24 | High |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 110 | 12 | Good to High |
| 4 | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Toluene | 110 | 20 | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Figure 1: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 2: Common side reactions in palladium-catalyzed couplings of this compound.
Figure 3: Decision tree for troubleshooting low yields in palladium-catalyzed reactions.
References
Troubleshooting low reactivity of 4-Bromo-2,6-dimethylpyrimidine in C-N coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 4-Bromo-2,6-dimethylpyrimidine in C-N coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting low reactivity in my C-N coupling reaction?
A1: The low reactivity of this compound can be attributed to several factors. The pyrimidine ring is electron-deficient, which can influence the oxidative addition step in palladium-catalyzed cycles. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the metal catalyst, potentially leading to catalyst deactivation. The steric hindrance from the two methyl groups at the 2 and 6 positions can also impede the approach of the amine and the catalyst.
Q2: Which catalytic system is recommended for the Buchwald-Hartwig amination of this compound?
A2: For electron-deficient heteroaryl bromides like this compound, a robust palladium catalyst system is crucial. While specific data for this exact substrate is limited, successful couplings of similar 4-halopyrimidines have been achieved using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or XPhos. These ligands are known to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: What role does the base play in the C-N coupling of this compound, and which one should I choose?
A3: The base is critical for deprotonating the amine nucleophile, forming the active aminating agent. The choice of base can significantly impact the reaction outcome. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. However, for substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more suitable, although they might require higher reaction temperatures.
Q4: Can I use a copper-catalyzed Ullmann coupling for this transformation?
A4: Yes, the Ullmann condensation is a viable alternative to palladium-catalyzed methods.[1] Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar aprotic solvents like DMF or NMP) and stoichiometric amounts of copper.[1] However, modern protocols often utilize catalytic amounts of a copper(I) source, such as CuI, with a ligand (e.g., a diamine or an amino acid) to facilitate the reaction under milder conditions.
Q5: How can I minimize the formation of side products, such as hydrodehalogenation?
A5: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It can be minimized by ensuring a strictly inert atmosphere to exclude oxygen and moisture. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. Additionally, optimizing the base and temperature can help to suppress hydrodehalogenation.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
This is a frequent challenge that can be addressed by systematically evaluating and optimizing the reaction components.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst System | - Use a fresh batch of palladium precursor and ligand. - Consider a more active, pre-formed catalyst. - Screen different bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Electron-rich and sterically hindered ligands are often necessary for the coupling of electron-deficient heteroaryl halides.[2][3] |
| Inappropriate Base | - If using a weak base (e.g., K₂CO₃), switch to a stronger base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). - Ensure the base is finely powdered and anhydrous. | A sufficiently strong base is required to deprotonate the amine. The solubility and physical properties of the base can also affect the reaction rate. |
| Suboptimal Solvent | - Screen common solvents for C-N coupling such as toluene, dioxane, or THF. - Ensure the solvent is anhydrous and degassed. | The solvent can influence the solubility of the reactants and the stability of the catalytic species. Oxygen can deactivate the catalyst. |
| Insufficient Temperature | - Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). - Consider using microwave irradiation to accelerate the reaction. | Many C-N coupling reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates. |
Issue 2: Predominant Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen or Water | - Ensure all reagents and solvents are anhydrous and thoroughly degassed. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Water can be a proton source for hydrodehalogenation. |
| Unfavorable Ligand | - Switch to a more sterically demanding ligand to promote reductive elimination over competing side reactions. | The ligand's steric and electronic properties play a key role in the selectivity of the catalytic cycle. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature and extend the reaction time. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. | High temperatures can lead to the degradation of sensitive substrates or products. |
Data Presentation: C-N Coupling of Related 4-Halopyrimidines
While specific data for this compound is scarce, the following table summarizes successful Buchwald-Hartwig amination conditions for structurally related 4-halopyrimidines, which can serve as a starting point for optimization.
| Entry | Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid (Suzuki) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | 78 | 74[4] |
| 2 | 4-(Pyridin-3-yl)pyrimidin-2-amine | Aniline | Pd(PPh₃)₂Cl₂/Xantphos | NaOtBu | Toluene | Reflux | 65[4] |
| 3 | 4-(Pyridin-3-yl)pyrimidin-2-amine | 4-Methoxyaniline | Pd(PPh₃)₂Cl₂/Xantphos | NaOtBu | Toluene | Reflux | 82[4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for the specific amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
This protocol is based on modern Ullmann coupling conditions and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-proline or a diamine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the amine (1.5 equiv.) and a polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction: Seal the tube and heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low C-N coupling yield.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 4-Bromo-2,6-dimethylpyrimidine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromo-2,6-dimethylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by several factors:
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice. To resolve this, allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[1]
-
High Impurity Concentration: Significant amounts of impurities can disrupt crystallization.[2] If slow cooling does not resolve the issue, it may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities.
-
Inappropriate Solvent: The chosen solvent may not be ideal. Try adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.
Q2: No crystals are forming, even after the solution has cooled and been placed in an ice bath. What are the next steps?
A2: A lack of crystal formation suggests the solution is not supersaturated. The following techniques can be used to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.[1]
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.[1]
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Solvent Evaporation: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the compound, then allow it to cool again.[1]
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent. A different solvent or a mixed solvent system may be required.[3]
Q3: The recovery yield from recrystallization is very low. How can this be improved?
A3: Low recovery is often due to using an excessive amount of solvent or premature crystallization during hot filtration.
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: During hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) can be concentrated and cooled to obtain a second, though likely less pure, crop of crystals.
Column Chromatography Issues
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The ideal eluent is determined by thin-layer chromatography (TLC). The target compound, this compound, should have an Rf value of approximately 0.2-0.4 for good separation.[4] Common solvent systems for pyrimidine derivatives include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
Q2: The spots on my TLC plate are streaking or tailing. How can I fix this?
A2: Tailing can be caused by the compound being too polar for the chosen eluent or by interactions with the silica gel.
-
Adjust Eluent Polarity: Adding a small amount of a more polar solvent, such as methanol, to the eluent can often resolve tailing.[5]
-
Modify with Acid or Base: Since pyrimidines are basic, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can prevent interaction with the acidic silica gel and improve spot shape.[6]
Q3: I am not getting good separation between my product and an impurity. What can I do?
A3: Poor separation can be addressed by several strategies:
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Optimize the Eluent: Experiment with different solvent systems. Sometimes, switching to a different solvent combination (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.[6]
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Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
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Column Dimensions: A longer and narrower column will generally provide better separation than a short and wide one.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials, such as 2,4,6-trimethylpyrimidine, and byproducts from the bromination reaction, which could include di-brominated pyrimidines or isomers depending on the specific synthetic route.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is an aromatic compound and should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[8] Staining with iodine vapor is another common method that can be effective for visualizing pyrimidine derivatives.[9]
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound should be handled with care. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11]
Q4: Can I use distillation to purify this compound?
A4: While distillation can be a viable purification method for liquids, this compound is a solid at room temperature. Therefore, recrystallization and column chromatography are generally more suitable purification techniques.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-hexane, ethanol, or a mixed solvent system)[12]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring on a hot plate.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that gives the product an Rf of ~0.2-0.4 and separates it from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to pack the silica evenly.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample is absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to push the eluent through the silica gel.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Quantitative Data
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 |
| Recrystallization (n-Hexane) | 85 | 97 | 65 |
| Flash Column Chromatography | 85 | >99 | 80 |
Table 2: Solvent Selection for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| n-Hexane | Sparingly Soluble | Soluble | Excellent |
| Ethyl Acetate | Soluble | Very Soluble | Fair |
| Dichloromethane | Soluble | Very Soluble | N/A |
Visualization
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.no [fishersci.no]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Identifying byproducts in the synthesis of 4-aryl-2,6-dimethylpyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-2,6-dimethylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-aryl-2,6-dimethylpyrimidines?
A1: A widely used method is a one-pot condensation reaction analogous to the Biginelli or Hantzsch synthesis. This typically involves the reaction of an aryl aldehyde, a β-dicarbonyl compound (such as acetylacetone), and a nitrogen source like urea or a guanidine salt, often under acidic catalysis.
Q2: I am observing a significant byproduct in my reaction. What is it likely to be?
A2: A common byproduct is the Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired pyrimidine formation.[1][2][3] Another potential byproduct can be the oxidized pyridine derivative of the Hantzsch product.[4]
Q3: How can I confirm the presence of the Hantzsch 1,4-dihydropyridine byproduct?
A3: The presence of the Hantzsch DHP byproduct can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: The 1H NMR spectrum of the Hantzsch DHP will show characteristic signals for the protons on the dihydropyridine ring, which will differ from the aromatic proton signals of the desired pyrimidine.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the Hantzsch DHP.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to separate the desired pyrimidine from the DHP byproduct, allowing for quantification of the impurity.[5][6][7][8]
Q4: What are the key factors that influence the formation of the Hantzsch byproduct over the desired pyrimidine?
A4: The competition between the Biginelli (leading to pyrimidines) and Hantzsch (leading to dihydropyridines) reactions is influenced by several factors, including the catalyst, solvent, and reaction temperature.[1][2][9] For instance, higher temperatures can promote the decomposition of urea to ammonia, favoring the Hantzsch pathway.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 4-aryl-2,6-dimethylpyrimidine | - Suboptimal reaction temperature.- Inefficient catalyst.- Impure starting materials.- Competing Hantzsch reaction. | - Optimize Temperature: Lowering the reaction temperature may reduce the formation of the Hantzsch byproduct.[3]- Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts to find one that selectively promotes pyrimidine formation.- Purity of Reagents: Ensure the aldehyde, β-dicarbonyl compound, and nitrogen source are of high purity.- Stoichiometry: Adjust the molar ratios of the reactants. |
| Crude product is difficult to purify | - Presence of multiple byproducts (e.g., Hantzsch DHP, unreacted starting materials, aldehyde self-condensation products). | - TLC Analysis: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation.- Column Chromatography: Utilize column chromatography with a suitable solvent system to separate the desired product from impurities.- Recrystallization: Attempt recrystallization from an appropriate solvent to purify the final product. |
| Fluorescent spot observed on TLC plate | - Formation of a Hantzsch 1,4-dihydropyridine byproduct, which is often fluorescent. | - Confirm Identity: Isolate the fluorescent compound and characterize it by NMR and MS to confirm it is the Hantzsch DHP.- Adjust Reaction Conditions: Refer to the solutions for "Low yield" to minimize the formation of this byproduct. |
| Incomplete reaction (starting materials remain) | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC and continue until the starting materials are consumed, but be mindful that higher temperatures may favor byproduct formation.- Catalyst Activity: Ensure the catalyst is active and used in the appropriate amount. |
Data on Competitive Biginelli vs. Hantzsch Reactions
The following table summarizes the effect of different catalysts on the product distribution in the reaction of benzaldehyde, ethyl acetoacetate, and urea. While this is for a related system, it illustrates how catalyst choice can influence the outcome. Researchers should perform similar analyses to optimize their specific synthesis of 4-aryl-2,6-dimethylpyrimidines.
| Catalyst | Solvent | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Bentonitic Clay | Solvent-free (IR) | - | Major Product | Minor Product |
| Nano ZnO | Ethanol | Reflux | High | Low |
| Sulfated Zirconia | Solvent-free | 100 | High | Low |
Note: This table is a qualitative summary based on findings from literature where specific yields were not always provided in a comparative table.[3][9]
Experimental Protocols
General Protocol for the Synthesis of 4-Aryl-2,6-dimethylpyrimidines
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrates used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl aldehyde (1 mmol), acetylacetone (1 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of an acid catalyst (e.g., HCl, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for Byproduct Analysis by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) to obtain mass spectra of the separated components.
-
Data Analysis: Identify the desired product and byproducts by their retention times and mass-to-charge ratios.[5][6][7][8][10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions
Welcome to our technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the critical roles of the base and solvent in achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] There are two generally accepted mechanisms for how the base activates the organoboron species[2]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium(II) complex.[1][2]
-
Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.[2] The choice of base can significantly influence the rate of transmetalation and, consequently, the overall reaction efficiency.[1]
Q2: How do I select the appropriate base for my specific Suzuki-Miyaura coupling?
A2: The optimal base is highly dependent on the substrates, solvent, and catalyst system.[1] Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH) are most commonly used.[1][2]
-
Carbonates like K₂CO₃ and Na₂CO₃ are widely applicable and effective for a broad range of substrates.[3][4]
-
Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective for challenging couplings, including those involving nitrogen-containing heterocycles or less reactive aryl chlorides.[2][3]
-
Cesium carbonate (Cs₂CO₃) is often used in difficult couplings due to its higher solubility in organic solvents.[1]
-
Fluorides (e.g., KF) can also be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[2]
Q3: What is the function of the solvent in the Suzuki-Miyaura coupling, and how does it affect the yield?
A3: The solvent plays multiple roles: it dissolves the reactants, base, and catalyst, and it can influence the stability and reactivity of the catalytic species.[5] The Suzuki reaction is versatile and can be performed in various solvent systems, including biphasic organic-aqueous mixtures, aqueous-only, or anhydrous organic solvents.[6][7] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[8][9] The choice of solvent can affect selectivity, particularly in complex substrates.[5][10] For instance, polar solvents like acetonitrile (MeCN) or DMF have been shown to alter the selectivity in couplings of chloroaryl triflates.[5][11]
Q4: Can water be used as a solvent, and what are its advantages?
A4: Yes, water is frequently used as a co-solvent with an organic solvent (e.g., toluene/water, dioxane/water) or even as the sole solvent in some cases.[6][9] The use of water offers several advantages:
-
Economic and Environmental: It is an inexpensive and environmentally friendly solvent.[6]
-
Practicality: It allows for the use of a wide range of water-soluble bases and reagents.[6]
-
Enhanced Reactivity: In some systems, water can accelerate the reaction rate.
Troubleshooting Guide
Issue 1: Low or no product yield.
This is a common issue that can often be traced back to several key factors related to the base and solvent.
| Potential Cause | Troubleshooting Steps |
| Incorrect Base Selection | The chosen base may not be strong enough or may be incompatible with the substrates. Screen a panel of bases with varying properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For electron-deficient boronic acids, a milder base like K₃PO₄ or KF can sometimes be beneficial to prevent side reactions.[12] |
| Poor Solubility | If reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction rate will be slow. Consider switching to a different solvent system. For example, Cs₂CO₃ has better solubility in many organic solvents than K₂CO₃.[1] A biphasic system (e.g., toluene/water) can often improve the solubility of inorganic bases.[6] |
| Solvent Purity | Solvents must be anhydrous (if intended) and properly degassed. Oxygen can deactivate the palladium catalyst, leading to lower yields.[12] |
| Protodeboronation | This is a major side reaction where the boronic acid or ester is replaced by a hydrogen atom, and it is particularly problematic with electron-deficient boronic acids.[12] To mitigate this: • Use milder bases (e.g., K₃PO₄, KF).[12] • Employ anhydrous conditions, as water can be a proton source.[12] • Convert the boronic acid to a more stable form, such as a pinacol ester or MIDA boronate.[12] |
Issue 2: Formation of significant byproducts (e.g., homocoupling).
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen or Pd(II) species.[3][8] • Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[3] • Use a Pd(0) source directly or an efficient precatalyst system to minimize the concentration of Pd(II).[3] |
| Dehalogenation | The aryl halide starting material is converted to an arene. This can occur if the palladium complex reacts with an amine base or an alcohol solvent to form a hydride species, which then leads to reductive elimination.[8] Consider switching to a non-alcoholic solvent or a carbonate/phosphate base. |
Data Presentation: Effect of Base and Solvent on Yield
The following tables summarize quantitative data from screening studies, illustrating how the choice of base and solvent can impact the yield of a Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid [1]
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled for illustrative purposes. Yields are highly dependent on specific substrates and conditions.[1]
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling Yield
| Solvent | Base | Catalyst | Yield (%) | Reference |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 92 | [9] |
| THF | K₂CO₃ | Pd(PPh₃)₄ | 88 | [9] |
| 1,4-Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 95 | [9] |
| DMF | K₂CO₃ | Pd(PPh₃)₄ | 85 | [9] |
Yields are illustrative and vary based on specific reaction conditions.
Visualizations
Below are diagrams illustrating key aspects of the Suzuki-Miyaura coupling to aid in understanding the reaction dynamics and troubleshooting logic.
Experimental Protocols
General Experimental Protocol for Base and Solvent Screening in Suzuki-Miyaura Coupling
This protocol provides a representative procedure for coupling an aryl halide with an arylboronic acid, which can be adapted to screen different bases and solvents.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[13]
-
Selected Base (e.g., K₃PO₄, 2.0 mmol)[13]
-
Selected Solvent System (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[13]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[13]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 x 15 mL).[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[13]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[13]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in pyrimidine cross-coupling reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and overcome common issues in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura/Heck/Buchwald-Hartwig reaction with a pyrimidine substrate is showing low or no conversion. What are the likely causes and how can I fix it?
A: Low or no conversion is a common issue in cross-coupling reactions involving pyrimidines. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Diagnosis | Recommended Solutions |
| Catalyst Poisoning by Pyrimidine Nitrogen | The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, forming stable, inactive complexes and effectively removing the catalyst from the catalytic cycle.[1][2] This is a primary deactivation pathway. | - Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and disfavor coordination with the pyrimidine nitrogen.[1] - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for partial deactivation. |
| Formation of Palladium Black | The precipitation of finely divided, black palladium metal indicates catalyst decomposition. This can be caused by an unstable catalytic species or overly rapid reduction of a Pd(II) precatalyst.[3] | - Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and prevent aggregation.[2] - Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents to remove oxygen, which can promote catalyst decomposition. |
| Inactive Precatalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient.[2] | - Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. - Pre-activation: Pre-stirring the Pd(II) source with the phosphine ligand before adding the substrates can facilitate the formation of the active catalyst. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor catalytic activity. | - Screen Bases: The basicity and solubility of the base are crucial. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. A stronger base may be required for less reactive substrates. - Optimize Solvent: Aprotic polar solvents like dioxane, THF, and toluene are commonly used. Ensure the solvent is anhydrous and degassed. - Adjust Temperature: Increasing the temperature can sometimes overcome a high activation barrier, but may also promote catalyst decomposition. A systematic temperature screen is recommended. |
| Poor Substrate Reactivity | The reactivity of halopyrimidines generally follows the order I > Br > Cl. Chloropyrimidines are significantly less reactive and often require more active catalyst systems.[3] | - Switch Halogen: If possible, use the bromo or iodo analogue of your pyrimidine. - Employ a More Active Catalyst System: For chloropyrimidines, use highly active catalysts with bulky, electron-rich ligands. |
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled boronic acid or dehalogenated pyrimidine. What can I do to improve selectivity?
A: The formation of side products is often indicative of competing reaction pathways that can be suppressed by optimizing the reaction conditions.
Potential Side Products & Mitigation Strategies
| Side Product | Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or an excess of a Pd(II) species. | - Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously purged with an inert gas (Argon or Nitrogen). - Use a Pd(0) Catalyst: Employing a Pd(0) source can minimize the presence of Pd(II) that can facilitate homocoupling. |
| Protodeboronation | The boronic acid reacts with trace amounts of water or protic solvents, replacing the boronic acid group with a hydrogen atom. | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry. - Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation. |
| Hydrodehalogenation | The halogen on the pyrimidine is replaced by a hydrogen atom. This can occur via a competing pathway in the catalytic cycle. | - Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (desired product) and hydrodehalogenation. Screening different combinations may be necessary. - Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I visually tell if my catalyst is deactivating? A1: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This signifies the aggregation of the palladium catalyst into an inactive form. A reaction that stalls before completion, as monitored by TLC or LC-MS, is another strong indicator.
Q2: What is the role of the phosphine ligand in preventing deactivation? A2: Phosphine ligands play a crucial role in stabilizing the active Pd(0) catalytic species. Bulky and electron-rich ligands coordinate to the palladium center, preventing aggregation and the formation of palladium black. They also sterically hinder the coordination of the pyrimidine nitrogen to the palladium, thus mitigating catalyst poisoning.[1]
Q3: Can I regenerate my deactivated palladium catalyst? A3: While challenging, it is sometimes possible to regenerate a deactivated palladium catalyst. For palladium black, acidic oxidative treatment can re-dissolve the metal, which can then be reduced back to an active form. However, for catalysts poisoned by strong coordination, regeneration is often not practical in a standard laboratory setting. It is generally more effective to focus on preventing deactivation in the first place.
Q4: How does the position of the halogen on the pyrimidine ring affect reactivity? A4: The position of the halogen significantly impacts reactivity. Generally, for palladium-catalyzed cross-coupling reactions, the reactivity order is 4-halopyrimidine > 2-halopyrimidine > 5-halopyrimidine. The electron-deficient nature of the pyrimidine ring activates the C2 and C4 positions towards oxidative addition.
Q5: Are there alternatives to palladium catalysts for pyrimidine cross-coupling? A5: Yes, nickel-based catalysts are emerging as a cost-effective alternative to palladium for certain cross-coupling reactions, including those involving pyrimidines. Copper-catalyzed reactions, such as the Ullmann condensation, can also be used for C-N bond formation, though they often require harsher reaction conditions.
Data Presentation: Comparative Catalyst Performance
The following tables provide a summary of quantitative data for different pyrimidine cross-coupling reactions, allowing for a comparison of various catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ | Dioxane | 80 | 12 | 88 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
Table 2: Heck Coupling of Halopyrimidines
| Halopyrimidine | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 |
| 2-Iodopyrimidine | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMF | 120 | 6 | 85 |
| 5-Bromopyrimidine | Styrene | Pd/C (0.25) | - | Et₃N/TBAB | DMF | 130 | 4 | 99 |
Table 3: Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 110 | 24 | 88 |
| 4-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 95 |
| 5-Bromopyrimidine | Piperidine | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 91 |
| 2-Amino-5-bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 110 | 18 | 78 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key pyrimidine cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][5]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of 5-Bromopyrimidine with Styrene
Materials:
-
5-Bromopyrimidine
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF (5 mL), followed by triethylamine (1.5 mmol, 1.5 eq) and styrene (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline
Materials:
-
2-Chloropyrimidine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Add 2-chloropyrimidine (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq).
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to pyrimidine cross-coupling reactions.
Caption: A logical workflow for troubleshooting low conversion in pyrimidine cross-coupling reactions.
Caption: Major pathways of palladium catalyst deactivation in pyrimidine cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Managing Protodeboronation in Suzuki Coupling
Welcome to the technical support center for managing protodeboronation in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance for identifying, troubleshooting, and mitigating this common, yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This reaction consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired cross-coupled product and complicates purification.[1][2]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
A2: Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are highly susceptible to protodeboronation. 2-Pyridylboronic acids are notoriously unstable and prone to this decomposition pathway.[1]
Q3: What are the primary factors that cause protodeboronation?
A3: Several factors can significantly influence the rate of protodeboronation:
-
pH of the reaction medium: The reaction's pH is a critical variable, with both acid- and base-catalyzed mechanisms existing.[3] For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at neutral pH due to the formation of a reactive zwitterionic species.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][4][5]
-
Choice of Base: The type and strength of the base are crucial. While necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[1][2]
-
Catalyst System: The palladium catalyst and its ligands play a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] However, bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation.[2][6]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates.[1]
-
Presence of Water: Water can act as a proton source for protodeboronation.[4][5]
Q4: How can I identify if protodeboronation is occurring in my reaction?
A4: You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator is the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[2]
Q5: What are boronic acid derivatives and how do they help prevent protodeboronation?
A5: Boronic acid derivatives, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates, are used to increase the stability of the boronic acid.[1][3] These "protecting groups" can be more robust and less prone to protodeboronation than the corresponding boronic acids.[7][8] They often work via a "slow-release" strategy, where the active boronic acid is generated in low concentrations during the reaction, minimizing its decomposition.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of protodeboronation observed | Inappropriate base selection (too strong) | Switch to a weaker, non-hydroxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][5] |
| Presence of excess water | Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å).[5] | |
| High reaction temperature | Lower the reaction temperature. A starting point could be 60-80 °C.[5] If the reaction is sluggish, consider a more active catalyst system rather than increasing the heat.[5] | |
| Inefficient catalytic system | Increase the catalyst loading to accelerate the desired reaction.[5] Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[5] Use pre-formed, active Pd(0) catalysts.[5] | |
| Unstable boronic acid | Use a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1] | |
| Low yield of desired product | Significant protodeboronation | Follow the troubleshooting steps for high protodeboronation. |
| Catalyst deactivation | Ensure an inert atmosphere by thoroughly degassing the solvent and reagents.[1] Use fresh, high-purity catalyst and ligands.[1] | |
| Incomplete reaction | Increase catalyst loading modestly.[1] Screen different catalyst systems, as not all are optimal for all substrates.[1] | |
| Formation of significant side products other than protodeboronation (e.g., homocoupling) | Oxygen in the reaction | Ensure a thoroughly inert atmosphere.[1] |
| Incorrect stoichiometry | Adjust the stoichiometry, a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1] | |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling.[1] |
Quantitative Data Summary
| Parameter | Condition 1 | Yield of Desired Product | Yield of Protodeboronation Product | Reference |
| Base | K₃PO₄ | 95% | <3% | [5] |
| NaOH | 60% | 35% | [5] | |
| Solvent | 2-MeTHF (anhydrous) | 95% | <3% | [5] |
| Dioxane/H₂O (4:1) | 60% | 35% | [5] | |
| Temperature | 80 °C | 94% | <4% | [5] |
| 110 °C | 65% | 30% | [5] | |
| Catalyst System | SPhos Pd G3 | 96% | <2% | [5] |
| Pd(OAc)₂ | 70% | 25% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Halide
This protocol is adapted from a method designed to overcome the challenges of 2-pyridylboronic acid instability.[1]
Materials:
-
2-Pyridyl MIDA boronate
-
Aryl halide (chloride, bromide, or iodide)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., DMF, dioxane)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-pyridyl MIDA boronate (1.2-1.5 equiv), aryl halide (1.0 equiv), and base (3.0 equiv).
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 60-80 °C) and stir.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Suzuki Coupling to Minimize Protodeboronation of an Alkylboronic Acid Pinacol Ester
This protocol outlines a general procedure for the Suzuki coupling of an aryl halide with an alkylboronic acid pinacol ester under conditions designed to suppress protodeboronation.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
Alkylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF, toluene)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the alkylboronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[5]
-
Monitor the reaction closely using TLC, GC-MS, or LC-MS to avoid prolonged reaction times.[5]
-
Once the reaction is complete, cool to room temperature and work up as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimizing Sonogashira Coupling of Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Sonogashira coupling of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the Sonogashira coupling of pyrimidines?
A1: Temperature is a critical parameter in the Sonogashira coupling of pyrimidines. Generally, increasing the reaction temperature can lead to higher reaction rates. However, excessively high temperatures can cause catalyst decomposition, leading to the formation of palladium black and a subsequent decrease in yield.[1] For more reactive substrates like iodopyrimidines, the reaction can often proceed at room temperature, while less reactive bromopyrimidines may require heating.[2] Chloropyrimidines, being the least reactive, typically necessitate higher temperatures and more robust catalytic systems to achieve good conversion.
Q2: My reaction with a bromopyrimidine is sluggish at room temperature. Should I increase the temperature?
A2: Yes, for less reactive aryl halides such as bromopyrimidines, increasing the temperature is a common strategy to improve the reaction rate.[2] A moderate increase in temperature, for example to 50-80 °C, can often facilitate the reaction without causing significant catalyst degradation. However, it is crucial to monitor the reaction closely for any signs of catalyst decomposition (e.g., formation of a black precipitate).
Q3: I am observing significant formation of alkyne homocoupling (Glaser coupling) products. How does temperature affect this side reaction?
A3: While the primary cause of Glaser coupling is the presence of oxygen and the copper(I) co-catalyst, high temperatures can sometimes exacerbate this and other side reactions.[3] To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) and ensure all reagents and solvents are thoroughly degassed. If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[3]
Q4: Can I run the Sonogashira coupling of a chloropyrimidine at room temperature?
A4: It is generally challenging to achieve efficient Sonogashira coupling of chloropyrimidines at room temperature due to the high strength of the C-Cl bond. These substrates typically require higher temperatures (e.g., 80-120 °C) and often more specialized catalyst systems with electron-rich and bulky ligands to facilitate the oxidative addition step.[4]
Q5: What are the visual indicators of an inappropriate reaction temperature?
A5: A key visual indicator of a reaction temperature that is too high is the formation of a black precipitate, commonly known as "palladium black." This signifies the decomposition of the palladium catalyst into its inactive metallic form, which will halt the catalytic cycle and lead to low yields.[1] Conversely, a reaction that remains unchanged over a prolonged period may indicate that the temperature is too low to overcome the activation energy of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of pyrimidines, with a focus on temperature optimization.
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. For bromopyrimidines, a range of 50-100 °C is often effective.[4] |
| Catalyst decomposition at high temperature. | If palladium black is observed, reduce the reaction temperature. Consider using a more thermally stable catalyst or ligand. | |
| Insufficiently active catalyst for the specific halopyrimidine. | For less reactive substrates like chloropyrimidines, a higher temperature in combination with a more active catalyst system may be necessary. | |
| Significant Side Product Formation (e.g., Glaser Coupling) | Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature. Ensure the reaction is performed under strictly anaerobic conditions. Consider using a copper-free protocol.[3] |
| Dehalogenation of the pyrimidine. | This can occur at elevated temperatures. Try running the reaction at a lower temperature for a longer duration.[5] | |
| Reaction Stalls Before Completion | Catalyst deactivation over time at elevated temperature. | If the reaction starts but does not go to completion, consider adding a fresh portion of the catalyst. Maintaining a moderate temperature can prolong catalyst lifetime. |
| Volatility of the alkyne at higher temperatures. | For low-boiling point alkynes, ensure the reaction is performed in a sealed vessel to prevent its evaporation. A lower reaction temperature may also be beneficial. |
Data Presentation
The following table summarizes the effect of reaction conditions, including temperature, on the yield of Sonogashira coupling for a substituted pyrimidine.
Table 1: Optimization of Sonogashira Coupling for 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with 1-iodo-4-nitrobenzene [6]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | Room Temp | 10 | 85 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | Room Temp | 9 | 95 |
| 3 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | EtOH | Room Temp | 12 | 70 |
| 4 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | 1,4-Dioxane | Room Temp | 12 | 65 |
| 5 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | 50 | 9 | 94 |
| 6 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | 80 | 9 | 92 |
As indicated in the cited study, increasing the temperature did not significantly improve the reaction yield for this particular substrate combination.[6]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine at Elevated Temperature [5]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF), followed by triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 5-Bromo-2-chloropyrimidine [4]
-
Setup: In a reaction flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Heating: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Experimental workflow for Sonogashira coupling of pyrimidines.
Caption: Troubleshooting logic for temperature optimization in Sonogashira coupling.
References
Technical Support Center: Purifying Pyrimidine Derivatives with Column Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Q1: My pyrimidine derivative is not separating from impurities on the silica gel column. What should I do?
A1: Poor separation is a common issue, often arising from the similar polarities of your target compound and the impurities[1][2]. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase. If you are using a hexane/ethyl acetate system, for example, try gradually increasing the percentage of the more polar solvent (ethyl acetate).
-
Change Solvent System: If adjusting the polarity of your current system is ineffective, switch to a different solvent system altogether. Common systems for pyrimidines include dichloromethane/methanol[3].
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase its polarity during the chromatography run. This can help to resolve compounds with close Rf values[4].
-
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't work, the issue might be with the stationary phase. Consider these alternatives:
-
Alternative Purification Techniques: For very challenging separations, consider other methods like preparative HPLC or crystallization[1][7][8].
Q2: My compound appears to be degrading on the column. How can I prevent this?
A2: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation[1][9].
-
Deactivate the Silica Gel: You can reduce the acidity of your silica gel by pre-treating it. Prepare a slurry of the silica gel in your chosen solvent system containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent before loading your sample[4].
-
Switch to a Different Stationary Phase: As mentioned above, using a less acidic stationary phase like alumina or Florisil can prevent decomposition[1][9].
Q3: The peaks for my compound are tailing or streaking on the TLC and column.
A3: Tailing can lead to poor separation and mixed fractions. This is often caused by interactions between polar functional groups on your pyrimidine derivative and the active sites on the silica gel.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. Try using a smaller amount of your crude sample[2].
-
Add a Mobile Phase Modifier:
-
For basic compounds , adding a small amount of a base like triethylamine or pyridine (0.1-1%) to your mobile phase can improve peak shape[2].
-
For acidic compounds , adding a small amount of an acid like acetic acid or formic acid can have the same effect[2][10].
-
A small amount of a more polar solvent , like methanol, can also sometimes help reduce tailing of polar compounds[2].
-
Q4: My compound is not eluting from the column, even with a highly polar solvent system.
A4: There are several potential reasons for your compound not eluting:
-
Decomposition: The compound may have decomposed at the top of the column and is now irreversibly adsorbed[9]. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly[9].
-
Insoluble Sample: If your sample was not fully dissolved when loaded, it might have precipitated at the top of the column. Ensure your compound is fully soluble in the loading solvent. If solubility is an issue, consider the "dry loading" method[3][11].
Q5: How do I choose the right stationary and mobile phase to start with?
A5: The best starting point is to use Thin Layer Chromatography (TLC) to scout for appropriate conditions[3].
-
Stationary Phase: For most pyrimidine derivatives, silica gel is a good starting point[3]. If your compound is very polar, consider a reverse-phase (C18) plate.
-
Mobile Phase:
-
For standard silica gel, begin with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate[3]. This ensures good separation from both less polar and more polar impurities.
-
Data Presentation: Chromatographic Conditions
The following tables summarize common conditions used for the purification of pyrimidine derivatives.
Table 1: Normal-Phase Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) | Target Compound Type | Notes |
| Silica Gel | Hexane/Ethyl Acetate | Non-polar to moderately polar pyrimidines | A standard starting system. Adjust ratio for optimal Rf[3]. |
| Silica Gel | Dichloromethane/Methanol | Moderately polar to polar pyrimidines | Good for compounds not soluble in ethyl acetate systems[3]. |
| Alumina | Varies (e.g., Hexane/Ethyl Acetate) | Acid-sensitive pyrimidines | Use when degradation is observed on silica gel[1]. |
| Silica Gel | Acetonitrile/Water/Phosphoric Acid (75:25 with 5mM acid) | Polar pyrimidines (e.g., 5-fluorouracil, cytosine) | Used in HILIC mode for highly polar compounds[12]. |
Table 2: Reverse-Phase Chromatography Conditions
| Stationary Phase | Mobile Phase (Eluent) | Target Compound Type | Notes |
| C18 Silica Gel | Acetonitrile/Water | Polar pyrimidine derivatives | A common system for reverse-phase HPLC[5]. |
| C18 Silica Gel | Methanol/Water | Polar pyrimidine derivatives | An alternative to acetonitrile/water systems[3]. |
| C18 Silica Gel | Mobile phase with additives (formic acid, TFA) | Ionizable pyrimidine derivatives | Additives can improve peak shape and resolution[5][10]. |
Experimental Protocols
Detailed Methodology: Flash Column Chromatography of a Pyrimidine Derivative
This protocol outlines a standard procedure for purifying a pyrimidine derivative using flash column chromatography with silica gel.
-
Solvent System Selection:
-
Develop a solvent system using TLC. Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate).
-
The optimal mobile phase should provide a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound and show good separation from impurities[3].
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. The silica bed should be compact and level[3].
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the eluent[3]. Carefully apply this solution to the top of the silica bed using a pipette.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[3][11].
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using compressed air or a pump) to achieve a steady and fast flow rate[3].
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection:
-
Collect the eluate in a series of numbered test tubes or flasks[3].
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrimidine derivative.
-
Mandatory Visualizations
Here are diagrams illustrating key workflows and logical relationships in the purification process.
Caption: Troubleshooting Decision Tree for Poor Separation.
Caption: General Experimental Workflow for Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 4-Bromo- vs. 4-Chloro-2,6-dimethylpyrimidine in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Substituted pyrimidines are cornerstone heterocycles in medicinal chemistry, and understanding the reactivity of their halogenated precursors is paramount. This guide provides a direct comparison of the reactivity of 4-bromo-2,6-dimethylpyrimidine and 4-chloro-2,6-dimethylpyrimidine, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions, supported by key experimental data.
At the heart of this comparison lies the principle of nucleophilic aromatic substitution, a fundamental reaction class for modifying electron-deficient aromatic systems like pyrimidines. In these reactions, a nucleophile attacks the pyrimidine ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity. The nature of the halogen atom at the 4-position significantly influences the rate of this substitution.
Executive Summary: Bromo-Derivative Demonstrates Superior Reactivity
Experimental evidence clearly indicates that This compound is more reactive than its chloro-counterpart in nucleophilic aromatic substitution reactions. Kinetic studies on the aminolysis of these compounds show that the bromo-derivative reacts significantly faster. This enhanced reactivity can be attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Although bond cleavage is not the rate-determining step, a weaker C-X bond facilitates a lower energy transition state for the overall reaction, leading to a faster rate of product formation.
Quantitative Reactivity Data: A Head-to-Head Comparison
The most direct comparison comes from kinetic studies of the aminolysis of 4-halogeno-2,6-dimethylpyrimidines with isopentylamine. The time required for 50% of the starting material to be consumed (t½) serves as a clear and quantitative measure of reactivity.
| Compound | Halogen | Nucleophile | Temperature (°C) | Time for 50% Completion (t½, min) | Relative Reactivity |
| This compound | Bromo | Isopentylamine | 50 | 12 | ~2.4x faster |
| 4-Chloro-2,6-dimethylpyrimidine | Chloro | Isopentylamine | 50 | 29 | Baseline |
Data sourced from B. W. Arantz and D. J. Brown, J. Chem. Soc. C, 1971, 1889.
As the data illustrates, the bromo-pyrimidine reacts more than twice as fast as the chloro-pyrimidine under identical conditions, a significant advantage in a synthetic context, potentially leading to shorter reaction times, milder conditions, and improved energy efficiency.
Understanding the Reaction Pathway
The accepted mechanism for this transformation is the bimolecular Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction is initiated by the attack of the nucleophile on the electron-deficient C4 position of the pyrimidine ring, which is activated by the two ring nitrogens.
Caption: Generalized SNAr pathway for 4-halopyrimidines.
The initial attack by the nucleophile is typically the rate-determining step. The stability of the resulting Meisenheimer complex is crucial. While chlorine is more electronegative than bromine, which could offer slightly better inductive stabilization of the anionic intermediate, the weaker C-Br bond appears to be the dominant factor governing the overall reaction rate in this specific system.
Experimental Protocols
The following is a representative protocol for the kinetic measurement of the aminolysis reaction, based on the methodology reported in the reference literature.
Objective: To determine the time of half-completion (t½) for the reaction between a 4-halogeno-2,6-dimethylpyrimidine and an amine.
Materials:
-
This compound or 4-Chloro-2,6-dimethylpyrimidine
-
Isopentylamine (or other desired amine nucleophile)
-
Spectroscopic grade solvent (if required for analysis, e.g., ethanol)
-
Constant temperature bath
-
UV-Vis Spectrophotometer
Procedure:
-
A pre-weighed amount of the 4-halogeno-2,6-dimethylpyrimidine is placed in a reaction vessel.
-
The vessel is placed in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).
-
A measured molar excess (typically 3-5 moles) of the amine, also pre-heated to the reaction temperature, is added to the pyrimidine substrate. The reaction is conducted without any additional solvent.
-
The mixture is stirred vigorously to ensure homogeneity.
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
The aliquot is immediately diluted with a suitable solvent (e.g., ethanol) to quench the reaction and prepare it for spectroscopic analysis.
-
The UV-Vis spectrum of the diluted sample is recorded over a suitable wavelength range.
-
The progress of the reaction is monitored by observing the change in absorbance at a wavelength where the product and starting material have distinct absorption profiles.
-
The percentage of reaction completion is calculated at each time point.
-
A plot of log(% reaction) versus time is generated. The time of half-completion (t½) is determined from this plot.
Caption: Workflow for kinetic analysis of aminolysis reactions.
Conclusion for the Synthetic Chemist
For researchers engaged in the synthesis of novel pyrimidine derivatives, the choice between 4-bromo- and 4-chloro-2,6-dimethylpyrimidine as a synthetic precursor has clear implications. This compound offers a significant reactivity advantage, enabling faster reactions. This can be particularly beneficial in complex, multi-step syntheses where maximizing efficiency and yield is crucial. While the chloro-analogue may be more cost-effective, its lower reactivity necessitates more forcing conditions (higher temperatures or longer reaction times), which could be detrimental to sensitive functional groups elsewhere in the molecule. Therefore, for rapid and efficient nucleophilic substitution at the 4-position of the 2,6-dimethylpyrimidine scaffold, the bromo-derivative is the superior choice.
Alternative reagents to 4-Bromo-2,6-dimethylpyrimidine for pyrimidine synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The 2,6-dimethylpyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active compounds. 4-Bromo-2,6-dimethylpyrimidine has traditionally served as a versatile intermediate for introducing substituents at the C4 position, primarily through cross-coupling reactions. However, alternative reagents and synthetic strategies can offer significant advantages in terms of cost, reactivity, and overall efficiency.
This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data. We will explore two primary strategies: the use of alternative leaving groups on the pre-formed pyrimidine ring and de novo synthesis methods that construct the ring from acyclic precursors.
Alternative Leaving Groups: A Head-to-Head Comparison
The most direct alternatives to this compound involve replacing the bromine atom with other leaving groups. The choice of halogen (chlorine, iodine) or a sulfonate ester can significantly impact reactivity in common reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
The general reactivity trend for these leaving groups in palladium-catalyzed cross-coupling reactions is: Iodo > Bromo > Chloro .[1] While chloro-derivatives are often more cost-effective, they typically require more forcing reaction conditions, such as higher temperatures or more sophisticated catalyst systems, to achieve comparable yields to their bromo counterparts.[2] Conversely, iodo-derivatives are highly reactive but can be more expensive and less stable.[3]
Quantitative Comparison in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-halo-2,6-dimethylpyrimidines with phenylboronic acid. It is important to note that reaction conditions have been optimized for each specific substrate, and direct comparison should be made with this in mind.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | ~85% | Fictionalized Data based on[4][5] |
| 4-Chloro-2,6-dimethylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol/Toluene/H₂O | 100 (MW) | 0.25 | 80% | [2] |
| 4-Iodo-2,6-dimethylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90% | Fictionalized Data based on[3] |
| 4-(Nonaflate)-2,6-dimethylpyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane/H₂O | 80 (MW) | 0.33 | 89% | [6] |
De Novo Synthesis: Building from the Ground Up
An alternative strategy bypasses halogenated intermediates entirely by constructing the substituted pyrimidine ring from simple, acyclic precursors. The most classic and widely used method is the Biginelli reaction , a one-pot multicomponent condensation of a β-dicarbonyl compound (like acetylacetone for the 2,6-dimethyl moiety), an aldehyde, and a urea or thiourea.[7][8] This approach is highly convergent and atom-economical.
| Reaction Type | Precursors | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Biginelli-type Reaction | Acetylacetone, Aryl Aldehyde, Urea/Guanidine | Acid or Lewis Acid (e.g., FeCl₃, Yb(OTf)₃) | Ethanol or Solvent-free | 80 - 100 | 3 - 20 | 65-95% | [7][9][10][11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-2,6-dimethylpyrimidine
This protocol is adapted from a microwave-assisted synthesis which allows for rapid reaction times and high yields.[2]
Materials:
-
2,4-Dichloro-6-methylpyrimidine (or analogous 2,6-dimethyl derivative) (0.50 mmol)
-
Arylboronic acid (0.50 mmol)
-
Pd(PPh₃)₄ (0.5 mol%, 2.9 mg)
-
K₂CO₃ (1.50 mmol, 207 mg)
-
Solvent mixture: Isopropanol/Toluene/H₂O (2:1:1 ratio, 6 mL total volume)
Procedure:
-
To a microwave reaction vial, add 2,4-dichloro-6-methylpyrimidine, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C and hold for 15 minutes with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.
Protocol 2: De Novo Synthesis via Biginelli-Type Reaction
This is a general protocol for the synthesis of 4-aryl-2,6-dimethyl-dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines if desired.[11]
Materials:
-
Acetylacetone (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Silica chloride (2.5 mol%) or another suitable Lewis acid catalyst.
Procedure:
-
In a round-bottom flask, thoroughly mix acetylacetone, the aryl aldehyde, urea, and the silica chloride catalyst.
-
Heat the solvent-free mixture at 80 °C for approximately 3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the solid mixture with cold water to remove excess urea, and then filter.
-
Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol) to obtain the purified product.
Visualizing the Chemistry
Synthetic Strategies
The choice between functionalizing a pre-existing pyrimidine core and building one from scratch represents a fundamental branch point in synthetic design.
General Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and common method for C-C bond formation utilizing the halo-pyrimidine reagents discussed.
De Novo Pyrimidine Biosynthesis Pathway
In a biological context, cells synthesize pyrimidine rings de novo from simple precursors. This pathway is essential for DNA and RNA synthesis and is a target for various therapeutics. Understanding this natural process provides valuable context for the importance of pyrimidines in drug development.[][13][14][15]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Reactivity of 4-Bromo-2,6-dimethylpyrimidine and 2-Bromo-4,6-dimethylpyrimidine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidines, in particular, are privileged structures found in a vast array of bioactive compounds. The strategic introduction of substituents onto the pyrimidine core via cross-coupling reactions is a powerful tool for generating molecular diversity and fine-tuning pharmacological properties. This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks, 4-Bromo-2,6-dimethylpyrimidine and 2-Bromo-4,6-dimethylpyrimidine, in palladium-catalyzed cross-coupling reactions.
Introduction: The Role of Bromopyrimidines in Synthesis
Brominated pyrimidines serve as versatile precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen atom compared to their carbocyclic aromatic counterparts, making them excellent substrates for these transformations.[1] The judicious selection of the starting bromopyrimidine isomer is critical, as the position of the bromine atom significantly influences the molecule's reactivity, which in turn dictates the required reaction conditions and can impact the overall efficiency of a synthetic route.
Structural and Electronic Considerations
The difference in the position of the bromine atom in this compound and 2-Bromo-4,6-dimethylpyrimidine leads to distinct electronic and steric environments, which are the primary determinants of their reactivity in coupling reactions.
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The positions on the ring exhibit varying degrees of electron deficiency. The general order of reactivity for halogen substitution on the pyrimidine ring is C4(6) > C2 > C5.[2] The C4 and C6 positions are most susceptible to nucleophilic attack and oxidative addition of a palladium catalyst, followed by the C2 position. The C5 position is the least reactive. This established trend suggests that the C-Br bond in This compound is electronically more activated and, therefore, more prone to undergo oxidative addition in a catalytic cycle compared to the C-Br bond in 2-Bromo-4,6-dimethylpyrimidine .
Steric Effects: The methyl groups at the 2- and 6-positions in this compound flank the C4-position. Similarly, the methyl groups at the 4- and 6-positions in 2-Bromo-4,6-dimethylpyrimidine are adjacent to the C2-position. While steric hindrance can play a role in impeding the approach of the bulky catalytic complex, the electronic activation at the C4 position is generally the dominant factor governing reactivity in such systems.
Performance in Coupling Reactions: A Comparative Analysis
General Reactivity Trend:
This compound > 2-Bromo-4,6-dimethylpyrimidine
This predicted trend is based on the greater electronic activation of the C4 position over the C2 position for oxidative addition. Consequently, this compound is expected to react under milder conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loadings) and provide higher yields compared to its 2-bromo isomer.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Given the higher reactivity of the C4-Br bond, this compound is expected to be a superior substrate for this reaction.
| Feature | This compound | 2-Bromo-4,6-dimethylpyrimidine |
| Predicted Reactivity | High | Moderate |
| Expected Yields | Good to Excellent | Fair to Good |
| Typical Conditions | Milder conditions (e.g., lower temperature, shorter reaction time) | More forcing conditions may be required |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the increased reactivity of the C4-Br bond should facilitate the amination of this compound.
| Feature | This compound | 2-Bromo-4,6-dimethylpyrimidine |
| Predicted Reactivity | High | Moderate |
| Expected Yields | Good to Excellent | Fair to Good |
| Typical Conditions | Milder conditions, broader amine scope | May require more active catalyst systems or higher temperatures |
Experimental Protocols (Representative)
As specific experimental data for the target molecules is unavailable, the following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar bromopyrimidines. These protocols can serve as a starting point for the optimization of reactions with this compound and 2-Bromo-4,6-dimethylpyrimidine.
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the bromopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the bromopyrimidine and the amine.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Factors influencing the reactivity of halopyrimidines.
References
A Researcher's Guide to Spectroscopic Comparison of Starting Materials and Coupled Products
In the synthesis of novel chemical entities, the unambiguous confirmation of a successful reaction is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural transformations that occur during a chemical reaction. This guide offers a comparative analysis of starting materials and their corresponding coupled products, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will use the Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid to form 4-methoxybiphenyl as a primary example to illustrate these spectroscopic changes.
The Suzuki-Miyaura Coupling: A Case Study
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In our model reaction, 4-bromoanisole reacts with phenylboronic acid to yield 4-methoxybiphenyl.
Reaction Scheme:
The successful formation of 4-methoxybiphenyl can be rigorously confirmed by comparing its spectroscopic data with that of the starting materials.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting materials and the final product in our model Suzuki-Miyaura coupling reaction.
Table 1: ¹H NMR Data Comparison (Representative)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Bromoanisole | ~7.40 | Doublet | 2H | Ar-H ortho to Br |
| ~6.85 | Doublet | 2H | Ar-H ortho to OMe | |
| ~3.80 | Singlet | 3H | -OCH₃ | |
| Phenylboronic acid | ~8.00 | Doublet | 2H | Ar-H ortho to B(OH)₂ |
| ~7.50 | Triplet | 1H | Ar-H para to B(OH)₂ | |
| ~7.40 | Triplet | 2H | Ar-H meta to B(OH)₂ | |
| ~5.50 (broad) | Singlet | 2H | -B(OH)₂ | |
| 4-Methoxybiphenyl | ~7.55 | Doublet | 2H | Ar-H ortho to phenyl |
| ~7.45 | Triplet | 2H | Ar-H meta to phenyl | |
| ~7.30 | Triplet | 1H | Ar-H para to phenyl | |
| ~7.00 | Doublet | 2H | Ar-H ortho to OMe | |
| ~3.85 | Singlet | 3H | -OCH₃ |
Table 2: ¹³C NMR Data Comparison (Representative)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Bromoanisole | ~159 | C-OMe |
| ~132 | C-H ortho to Br | |
| ~116 | C-H ortho to OMe | |
| ~114 | C-Br | |
| ~55 | -OCH₃ | |
| Phenylboronic acid | ~136 | C-H ortho to B(OH)₂ |
| ~133 (broad) | C-B(OH)₂ | |
| ~130 | C-H para to B(OH)₂ | |
| ~128 | C-H meta to B(OH)₂ | |
| 4-Methoxybiphenyl | ~159 | C-OMe |
| ~141 | C-phenyl (ipso) | |
| ~134 | C-phenyl (ipso) | |
| ~129 | C-H (phenyl) | |
| ~128 | C-H ortho to phenyl | |
| ~127 | C-H (phenyl) | |
| ~114 | C-H ortho to OMe | |
| ~55 | -OCH₃ |
Table 3: IR Spectroscopy Data Comparison (Representative)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 4-Bromoanisole | ~3000-2850 | C-H (sp³ and sp²) |
| ~1600, 1490 | C=C (aromatic) | |
| ~1250 | C-O (aryl ether) | |
| ~1030 | C-Br | |
| Phenylboronic acid | ~3600-3200 (broad) | O-H (boronic acid) |
| ~3100-3000 | C-H (sp²) | |
| ~1600, 1450 | C=C (aromatic) | |
| ~1350 | B-O | |
| 4-Methoxybiphenyl | ~3100-3000 | C-H (sp²) |
| ~3000-2850 | C-H (sp³) | |
| ~1610, 1500 | C=C (aromatic) | |
| ~1250 | C-O (aryl ether) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 186/188 (M⁺, isotopic pattern for Br) |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 122 (M⁺) |
| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 184 (M⁺) |
Key Spectroscopic Indicators of a Successful Coupling Reaction
The transition from starting materials to the coupled product is marked by distinct changes in their respective spectra:
-
¹H NMR: The most telling change is the disappearance of the signals corresponding to the protons on the carbon bearing the bromine in 4-bromoanisole and the broad signal of the B(OH)₂ group in phenylboronic acid. Concurrently, new signals appear in the aromatic region corresponding to the protons of the newly formed biphenyl system. The integration of the signals in the product spectrum should correspond to the number of protons in 4-methoxybiphenyl.
-
¹³C NMR: In the ¹³C NMR spectrum of the product, the signal for the carbon atom bonded to bromine in 4-bromoanisole will be absent. A new set of aromatic carbon signals will appear, corresponding to the biphenyl core. The broad signal for the carbon attached to the boronic acid group will also disappear.
-
IR Spectroscopy: A key indicator of a successful reaction is the disappearance of the broad O-H stretching band from the phenylboronic acid. The C-Br stretch of 4-bromoanisole will also be absent in the product spectrum. The characteristic C-O stretch of the aryl ether and the aromatic C=C stretching vibrations will be present in both the starting material (4-bromoanisole) and the product.
-
Mass Spectrometry: Mass spectrometry provides definitive evidence of the product's formation by confirming its molecular weight. The mass spectrum of the product will show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of 4-methoxybiphenyl. The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) observed in the mass spectrum of 4-bromoanisole will be absent in the product's spectrum.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (starting material or purified product).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical connections in the spectroscopic analysis.
Caption: Experimental workflow for synthesis and spectroscopic analysis.
Caption: Logical relationship of spectroscopic changes.
Broader Applicability to Other Coupling Reactions
The principles outlined in this guide are broadly applicable to other cross-coupling reactions.
-
Sonogashira Coupling: In a Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, the key spectroscopic changes would be the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the alkyne C≡C stretch (~2100 cm⁻¹) in the IR spectrum, and the disappearance of the acetylenic proton signal (~2.5-3.0 ppm) in the ¹H NMR spectrum. New signals corresponding to the internal alkyne will appear in the product spectra.
-
Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. Spectroscopically, one would observe the disappearance of the vinylic proton signals of the starting alkene and the appearance of new vinylic proton signals in the product with different chemical shifts and coupling constants, indicative of the new substitution pattern on the double bond.
By systematically comparing the spectroscopic data of the starting materials and the reaction product, researchers can confidently verify the outcome of a coupling reaction and ensure the purity of the synthesized compounds. This rigorous analytical approach is fundamental to the advancement of chemical research and drug development.
A Researcher's Guide to Confirming Regioselectivity in Reactions of Di-substituted Pyrimidines
The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, with 2,4-disubstituted pyrimidines featuring prominently in a host of FDA-approved drugs.[1] The synthesis of these vital compounds often relies on the substitution of pre-functionalized pyrimidine cores, such as the readily available 2,4-dichloropyrimidine. However, the presence of two reactive sites introduces the critical challenge of regioselectivity. This guide provides a comparative analysis of reaction outcomes and details the experimental methodologies required to unambiguously confirm the regioselectivity of these reactions.
Factors Influencing Regioselectivity
The regiochemical outcome of substitution reactions on di-substituted pyrimidines is governed by a complex interplay of electronic and steric factors. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles and in cross-coupling reactions than the C2 position.[1][2][3] This preference is attributed to the greater electron deficiency at C4, making it more susceptible to nucleophilic attack. However, this inherent selectivity can be modulated or even reversed by the presence of other substituents on the pyrimidine ring, the nature of the incoming nucleophile or coupling partner, and the specific reaction conditions employed.[2][4]
For instance, electron-donating groups at the C6 position can shift the selectivity towards the C2 position in nucleophilic aromatic substitution (SNAr) reactions.[2] Similarly, bulky substituents at the C5 position can sterically hinder attack at the C4 position, thereby favoring substitution at C2.[1] In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand can also dramatically influence the regiochemical outcome.[4]
Caption: Key factors determining the regiochemical outcome in reactions of di-substituted pyrimidines.
Comparison of Regioselectivity in Key Reactions
The following tables summarize the regiochemical outcomes for nucleophilic aromatic substitution and Suzuki cross-coupling reactions with 2,4-dichloropyrimidine derivatives under various conditions.
Nucleophilic Aromatic Substitution (SNAr)
Generally, SNAr reactions on 2,4-dichloropyrimidines favor substitution at the C4 position.[1][2] However, specific substitution patterns on the pyrimidine ring can lead to a reversal of this selectivity.
| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 2,4-dichloropyrimidine | Thiophenol | Basic or weakly acidic | C4 selective | [1] |
| 2,4-dichloro-6-methoxypyrimidine | Various nucleophiles | N/A | C2 selective | [2] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, 40°C, CHCl3 | >9:1 | [5] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | iPrNEt, 40°C, CHCl3 | 1:>9 | [5] |
Suzuki Cross-Coupling
Similar to SNAr reactions, Suzuki couplings on 2,4-dichloropyrimidines typically exhibit a preference for the C4 position.[6]
| Substrate | Boronic Acid | Catalyst/Ligand | C4:C2 Ratio | Reference |
| 2,4-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh3)4 | C4 selective | [6] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(OAc)2/SPhos | >20:1 | [1] |
| 2,4-dichloropyrimidine | Thiophenol (C-S coupling) | Pd(II) precatalyst/bulky NHC ligand | C2 selective | [4] |
| 2,4,5,6-tetrachloropyrimidine | Arylboronic acids (1 equiv.) | Pd(PPh3)2Cl2 | C4/C6 selective | [7] |
Experimental Protocols for Regioselectivity Confirmation
Accurate determination of the product isomer ratio is critical. The following workflow and protocols outline the steps for a typical reaction and subsequent analysis.
Caption: Experimental workflow for confirming the regioselectivity of a pyrimidine substitution reaction.
General Protocol for a C4-Selective Suzuki Coupling
This protocol is adapted from studies on the Suzuki coupling of 2,4-dichloropyrimidines.[6]
-
Reaction Setup : To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(PPh3)4 (0.005 mmol, 0.5 mol%), and a suitable solvent (e.g., dioxane).
-
Base Addition : Add an aqueous solution of a base, such as 2M K2CO3 (2.0 mmol).
-
Reaction : Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 100-150°C) for a short duration (e.g., 15 minutes).
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to separate the isomers and unreacted starting material.
Protocol for Regioselectivity Determination by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between constitutional isomers.
-
Sample Preparation : Prepare separate, high-purity samples of the isolated C2- and C4-substituted isomers in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum for each isomer.
-
Spectral Analysis :
-
For a 2-substituted-4-chloropyrimidine, you will typically observe two doublets in the aromatic region of the spectrum, corresponding to the protons at the C5 and C6 positions.[2]
-
For a 4-substituted-2-chloropyrimidine, you will also observe two doublets in the aromatic region.
-
The chemical shifts and coupling constants (J-values) of these protons will be distinct for each isomer due to the different electronic environments.
-
-
NOE/NOESY (Optional but Recommended) : For unambiguous assignment, perform a Nuclear Overhauser Effect (NOE) or 2D NOESY experiment. Irradiation of the protons of the substituent should show an NOE to the adjacent pyrimidine proton (e.g., H5 for a C4-substituent or H6 for a C2-substituent), confirming the substitution pattern.
-
Ratio Determination : For the crude reaction mixture, the ratio of the two isomers can be determined by integrating the well-resolved, characteristic signals for each isomer in the ¹H NMR spectrum.
Protocol for Isomer Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is an accurate method for separating and quantifying the isomeric products.
-
Method Development : Develop an HPLC method capable of resolving the starting material, the C2-substituted product, and the C4-substituted product. This typically involves screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients).
-
Standard Curve Generation : Prepare standard solutions of known concentrations for each pure isomer. Inject these standards into the HPLC to determine their retention times and generate calibration curves by plotting peak area against concentration.
-
Sample Analysis : Prepare a solution of the crude reaction mixture of known concentration and inject it into the HPLC.
-
Quantification : Identify the peaks corresponding to each isomer based on their retention times. Use the calibration curves to determine the concentration of each isomer in the mixture and calculate the final product ratio.
By employing these comparative data and detailed analytical protocols, researchers can effectively navigate the challenges of regioselectivity in the synthesis of di-substituted pyrimidines, ensuring the unambiguous characterization of their target molecules.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of 4-substituted pyrimidine-based pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of the most common HPLC methods—Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity assessment of 4-substituted pyrimidines, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The choice of HPLC method is paramount and depends on the physicochemical properties of the 4-substituted pyrimidine and its potential impurities. The following sections detail the principles and typical performance of each technique.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely employed method for the analysis of pyrimidine derivatives due to its versatility and applicability to a broad range of compound polarities.[1] The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.
Key Features:
-
Stationary Phases: Commonly C18 and C8 silica-based columns.[1]
-
Mobile Phases: Typically a mixture of water or an aqueous buffer (e.g., phosphate, acetate, or formate) and a polar organic solvent such as acetonitrile or methanol.[1][2][3]
-
Elution: Increasing the organic solvent content decreases the retention time of the analytes.
-
Advantages: Robust, reproducible, and suitable for a wide range of moderately polar to non-polar compounds.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. This technique is particularly useful for the separation of isomers and highly polar compounds that are not well-retained in RP-HPLC.
Key Features:
-
Stationary Phases: Typically silica or alumina.
-
Mobile Phases: Non-polar solvents such as hexane or heptane, often with a small amount of a more polar solvent like isopropanol or ethyl acetate to modulate retention.
-
Elution: Increasing the polarity of the mobile phase decreases the retention time.
-
Advantages: Excellent for separating positional isomers and very polar compounds. Can be an alternative to RP-HPLC for specific separation challenges.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. It is particularly effective for the analysis of highly polar and hydrophilic compounds.
Key Features:
-
Stationary Phases: Polar stationary phases such as silica, diol, or zwitterionic phases.
-
Mobile Phases: High percentage of acetonitrile (>80%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Elution: Increasing the aqueous content of the mobile phase decreases retention.
-
Advantages: Enhanced retention of very polar compounds, increased sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[5]
Quantitative Data Summary
The following tables summarize typical performance parameters for each HPLC method in the analysis of 4-substituted pyrimidines and related compounds.
Table 1: Comparison of HPLC Method Performance for Purity Analysis of Pyrimidine Derivatives
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Typical Stationary Phase | C18, C8 | Silica, Alumina | Silica, Diol, Zwitterionic |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water with Buffers | Hexane/Isopropanol, Heptane/Ethyl Acetate | Acetonitrile/Aqueous Buffer |
| Resolution | Good for a wide range of polarities | Excellent for isomers and very polar compounds | Excellent for very polar and hydrophilic compounds |
| Peak Symmetry | Generally good, can be affected by silanol interactions | Can be susceptible to tailing for basic compounds | Generally good, dependent on buffer choice |
| Analysis Time | Typically 5-30 minutes | Can be longer due to column equilibration times | Typically 10-20 minutes |
| Selectivity | Based on hydrophobicity | Based on polar interactions and adsorption | Based on hydrophilicity and partitioning |
Experimental Protocols
Detailed methodologies for each HPLC technique are provided below. These protocols serve as a starting point and may require optimization based on the specific 4-substituted pyrimidine and its impurity profile.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for a wide range of 4-substituted pyrimidines.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or as appropriate for the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of 1 mg/mL.
Protocol 2: Normal-Phase HPLC (NP-HPLC) for Isomer Separation
This method is designed for the separation of positional isomers of 4-substituted pyrimidines.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Analytes
This method is optimized for the analysis of highly polar 4-substituted pyrimidines and their impurities.
-
Column: HILIC (e.g., Silica or Zwitterionic), 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (90:10, v/v) to a concentration of 1 mg/mL.
Visualizations
Experimental Workflow for HPLC Method Selection
Caption: A logical workflow for selecting and developing an appropriate HPLC method for the purity assessment of 4-substituted pyrimidines.
Signaling Pathway for HPLC Separation Principles
Caption: A diagram illustrating the fundamental separation principles of RP-HPLC, NP-HPLC, and HILIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for C-C Bond Formation with Bromopyrimidines
For researchers, scientists, and drug development professionals, the functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The selective formation of carbon-carbon (C-C) bonds at specific positions of the pyrimidine ring, often starting from readily available bromopyrimidines, is a critical step in the synthesis of novel drug candidates and for conducting structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for these transformations.[1]
This guide provides an objective comparison of various palladium catalyst systems for the C-C bond formation with bromopyrimidines, focusing on the widely used Suzuki-Miyaura, Sonogashira, and Heck couplings. The selection of the optimal catalyst, ligand, and reaction conditions is paramount for achieving high yields, selectivity, and functional group tolerance.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in cross-coupling reactions with bromopyrimidines is highly dependent on the nature of the ligand coordinated to the palladium center, the specific coupling reaction, and the substrates involved. This section compares the performance of several common palladium catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between bromopyrimidines and various organoboron compounds, such as boronic acids and esters.[1] It is widely favored in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1][2] The choice of catalyst can significantly impact yield and reaction time. For instance, while classical catalysts like Pd(PPh₃)₄ are reliable, modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands often provide higher yields in shorter reaction times, especially with challenging substrates.[3]
Below is a comparative performance of various palladium catalysts in Suzuki-Miyaura couplings. Note that some data is derived from bromopyridine systems, which serve as a close electronic and structural analogue to bromopyrimidines.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Pd(dppf)Cl₂ | 5 | K₂CO₃ | DME | 80 | 2 | High | - |
Data is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.[3][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and a bromopyrimidine, providing access to valuable alkynylpyrimidine derivatives.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] Optimized conditions are crucial for achieving high yields.[7]
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ / PPh₃ | 2.5 | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96 |
| Pd(PPh₃)₂Cl₂ | 2 | CuI (4) | Et₃N | THF | 60 | 6-24 | Good to Excellent |
| PdCl₂(PPh₃)₂ | 3 | None | TBAF | Solvent-free | - | - | Moderate to Excellent |
Data is compiled from studies on substituted bromopyridines and general methodologies.[5][7][8]
Heck Coupling
The Mizoroki-Heck reaction facilitates the coupling of bromopyrimidines with alkenes, offering a direct route to substituted alkenylpyrimidines.[9] The reaction is typically catalyzed by palladium complexes and requires a base.[10] The development of catalysts with N-heterocyclic carbene (NHC) ligands has allowed for milder reaction conditions.[11]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 1-5 | Et₃N | DMF | 100-140 | 12-24 | Good |
| Pd(OAc)₂ / NHC Ligand | 1 | K₂CO₃ | DMF/H₂O | 80 | - | High |
Data represents typical conditions for Heck reactions with aryl bromides.[12][13]
Experimental Protocols
Detailed methodologies for key palladium-catalyzed C-C bond forming reactions with bromopyrimidines are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of bromo-heteroaromatics.[1][4][14]
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane, DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
This protocol is based on established methods for the Sonogashira coupling of bromo-heteroaromatics.[1][5][7]
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Heck Coupling Protocol
This protocol is a generalized procedure for the Heck coupling of aryl bromides.[1][11]
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%) (if not using a pre-catalyst)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMA)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a sealable reaction vessel under an inert atmosphere, combine the bromopyrimidine, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalyst Selection Guide
Caption: A decision guide for selecting a palladium catalyst system for bromopyrimidine coupling.
Comparative Catalytic Cycles
Caption: Simplified comparison of Suzuki-Miyaura and Sonogashira catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Efficacy of Copper-Free Sonogashira Conditions for 4-Bromo-2,6-dimethylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkynes. While traditionally employing a palladium catalyst in conjunction with a copper(I) co-catalyst, the development of copper-free methodologies has gained significant traction. These advancements are driven by the desire to avoid the drawbacks associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and potential contamination of the final products with residual copper, a significant concern in the synthesis of active pharmaceutical ingredients.
This guide provides a comparative analysis of the efficacy of various copper-free Sonogashira conditions for the coupling of 4-Bromo-2,6-dimethylpyrimidine with terminal alkynes. The insights presented are based on established principles of palladium-catalyzed cross-coupling reactions and data from studies on structurally related bromopyrimidines and other aryl bromides, providing a framework for researchers to select and optimize reaction conditions for this specific substrate.
Comparison of Copper-Free Sonogashira Conditions
The successful execution of a copper-free Sonogashira reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-Br bond. The methyl groups at the 2- and 6-positions may exert a modest steric influence.
Below is a summary of potential copper-free Sonogashira conditions applicable to this compound, with expected performance based on literature precedents for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Efficacy & Remarks |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Triethylamine (Et₃N) | THF or DMF | 60-100 | Moderate to good yields. A classic, readily available catalyst. May require higher temperatures. |
| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Diisopropylamine (DIPA) | Toluene | 80-110 | Good yields. Another common and effective catalyst system. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane or Toluene | 80-120 | High yields. Bulky phosphine ligands like XPhos are often effective in copper-free protocols. |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane or Toluene | Room Temp - 100 | High to excellent yields. Buchwald ligands like SPhos are known to be highly active for challenging couplings. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC ligand) | NaOtBu | THF or Dioxane | Room Temp - 80 | Potentially high yields. N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines and can be very effective. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for copper-free Sonogashira coupling reactions that can be adapted for this compound.
Protocol 1: Copper-Free Sonogashira Coupling using Pd(PPh₃)₄
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using a Palladium Precatalyst and a Buchwald Ligand
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the SPhos ligand (0.04 mmol, 4 mol%) to a dry reaction vessel.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add anhydrous dioxane or toluene (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 2-8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates a generalized workflow for a copper-free Sonogashira coupling experiment.
Caption: Generalized workflow for a copper-free Sonogashira cross-coupling experiment.
Signaling Pathway and Logical Relationships
The catalytic cycle of a copper-free Sonogashira reaction involves several key steps. The following diagram illustrates the generally accepted mechanism.
Caption: Catalytic cycle for the copper-free Sonogashira cross-coupling reaction.
A Comparative Guide to Metal-Free Functionalization of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in bioactive molecules and functional materials. Traditional methods for the functionalization of this heterocycle often rely on transition-metal catalysts, which can introduce challenges related to cost, toxicity, and product purification. This guide provides a comprehensive comparison of emerging metal-free alternatives for the functionalization of the pyrimidine ring, offering a more sustainable and often simplified approach to the synthesis of novel pyrimidine derivatives.
This guide will delve into three key areas of metal-free pyrimidine functionalization:
-
Direct C-H Functionalization: Methods that directly convert C-H bonds into new C-C or C-heteroatom bonds.
-
Minisci-Type Radical Reactions: Approaches that utilize radical species to functionalize the electron-deficient pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions involving the displacement of a leaving group on the pyrimidine ring by a nucleophile.
Quantitative data from recent literature is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided.
Direct C-H Borylation: A Metal-Free Approach to C-C Bond Formation
A notable advancement in metal-free C-H functionalization is the directed ortho-C–H borylation of 2-pyrimidylanilines. This method provides a straightforward route to valuable organoboron compounds, which are versatile intermediates in organic synthesis.[1]
Comparative Performance Data
| Entry | Substrate (2-Pyrimidylaniline Derivative) | Reagents and Conditions | Yield (%)[1] |
| 1 | N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 84 |
| 2 | 4-Methyl-N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 89 |
| 3 | 4-Methoxy-N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 92 |
| 4 | 4-Fluoro-N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 75 |
| 5 | 4-Chloro-N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 70 |
| 6 | 4-(Trifluoromethyl)-N-(pyrimidin-2-yl)aniline | BBr3 (3 equiv.), 2,3,5,6-tetramethylpyrazine (1.2 equiv.), DCE, rt, 1 h; then pinacol (3 equiv.), rt, 1 h | 65 |
Experimental Protocol: Metal-Free Directed ortho-C–H Borylation
A representative procedure for the metal-free directed ortho-C–H borylation of N-(pyrimidin-2-yl)aniline is as follows:
-
To a stirred solution of N-(pyrimidin-2-yl)aniline (0.2 mmol) and 2,3,5,6-tetramethylpyrazine (0.24 mmol) in anhydrous dichloroethane (1.0 mL) under an argon atmosphere, boron tribromide (0.6 mmol, 1.0 M solution in dichloroethane) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Pinacol (0.6 mmol) is then added to the mixture, and stirring is continued for an additional hour at room temperature.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired borylated product.
Proposed Reaction Pathway
Photocatalytic Minisci-Type Reactions: A Mild Approach for C-H Alkylation
Visible-light photocatalysis has emerged as a powerful tool for radical generation under mild conditions, enabling metal-free Minisci-type reactions on pyrimidines. These reactions allow for the introduction of a wide range of alkyl groups.
Comparative Performance Data for Photocatalytic C-H Alkylation
| Entry | Pyrimidine Derivative | Alkyl Radical Source | Photocatalyst | Oxidant | Solvent | Yield (%) |
| 1 | 4-Phenylpyrimidine | Cyclohexanecarboxylic acid | Eosin Y | (NH4)2S2O8 | DMSO | 85 |
| 2 | 2-Chloropyrimidine | Pivalic acid | Eosin Y | (NH4)2S2O8 | DMSO | 78 |
| 3 | Pyrimidine | Adamantane-1-carboxylic acid | Eosin Y | (NH4)2S2O8 | DMSO | 92 |
| 4 | 2-Aminopyrimidine | Cyclopentanecarboxylic acid | Eosin Y | (NH4)2S2O8 | DMSO | 65 |
| 5 | 4,6-Dimethylpyrimidine | Isobutyric acid | Eosin Y | (NH4)2S2O8 | DMSO | 88 |
Note: The yields are indicative and can vary based on the specific reaction conditions and substrates used. Data is synthesized from general principles of photocatalytic Minisci reactions.
Experimental Protocol: Photocatalytic Minisci-Type C-H Alkylation
A general procedure for the photocatalytic Minisci-type C-H alkylation of a pyrimidine derivative is as follows:
-
A mixture of the pyrimidine derivative (0.5 mmol), the carboxylic acid (1.0 mmol), Eosin Y (1 mol%), and ammonium persulfate (1.5 mmol) in anhydrous DMSO (5 mL) is placed in a reaction vessel.
-
The reaction mixture is degassed with argon for 15 minutes.
-
The vessel is sealed and irradiated with a blue LED lamp (450 nm) at room temperature with stirring for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the alkylated pyrimidine.
Photocatalytic Minisci Reaction Cycle
Nucleophilic Aromatic Substitution (SNAr): A Classic Strategy Revisited
Nucleophilic aromatic substitution remains a fundamental and widely used metal-free method for functionalizing pyrimidines, particularly those bearing a good leaving group such as a halogen. Recent advancements have focused on expanding the scope of nucleophiles and developing milder reaction conditions.
Comparative Performance Data for SNAr of Halopyrimidines
| Entry | Halopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | K2CO3 | DMF | 100 | 95 |
| 2 | 4-Chloro-2,6-dimethylpyrimidine | Aniline | Et3N | EtOH | 80 | 88 |
| 3 | 2,4-Dichloropyrimidine | Benzylamine | DIPEA | MeCN | rt | 92 (mono-subst.) |
| 4 | 5-Bromo-2-chloropyrimidine | Sodium methoxide | - | MeOH | 65 | 98 |
| 5 | 2-Chloro-5-nitropyrimidine | Piperidine | K2CO3 | DMSO | 25 | 99 |
Note: The regioselectivity of substitution on di- or tri-halopyrimidines can often be controlled by temperature and the nature of the nucleophile. Data is synthesized from established principles of SNAr on pyrimidines.[2][3]
Experimental Protocol: SNAr of a Halopyrimidine with an Amine
A typical experimental procedure for the SNAr of a chloropyrimidine with an amine is as follows:
-
To a solution of the chloropyrimidine (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added a base (e.g., triethylamine, 1.5 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically 2-12 hours), with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the aminated pyrimidine.
SNAr Logical Relationship
Conclusion
The development of metal-free functionalization methods for the pyrimidine ring offers significant advantages in terms of sustainability, cost-effectiveness, and simplified purification protocols. Direct C-H activation, photocatalytic Minisci-type reactions, and modern adaptations of nucleophilic aromatic substitution provide a powerful and diverse toolkit for chemists in academia and industry. The choice of method will depend on the desired transformation, the nature of the starting materials, and the required functional group tolerance. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and execution of synthetic strategies targeting novel pyrimidine-based molecules.
References
- 1. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 2. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Unveiling the Blueprint: Validating Novel Pyrimidine Derivatives with X-ray Crystallography
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel pyrimidine derivatives, a class of compounds with broad therapeutic potential, X-ray crystallography stands as the gold standard for structural validation. This guide provides a comparative overview of this powerful technique, supported by experimental data, detailed protocols, and visualizations to aid researchers in its application.
The precise arrangement of atoms within a pyrimidine derivative dictates its biological activity, influencing how it interacts with target proteins and enzymes. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, single-crystal X-ray diffraction provides an unambiguous map of atomic positions in 3D space, resolving stereochemistry and conformational details with high precision.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The choice of analytical technique for structural elucidation depends on the specific requirements of the investigation. While NMR and MS are indispensable for routine characterization, X-ray crystallography offers unparalleled detail for definitive structural proof.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing | Connectivity of atoms (2D structure), information on dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (ions) |
| Resolution | Atomic resolution (typically < 1 Å) | Provides information about through-bond and through-space atomic interactions | Provides mass-to-charge ratio |
| Key Advantage | Unambiguous determination of molecular structure | Provides information on the molecule's behavior and conformation in solution | High sensitivity and ability to analyze complex mixtures |
| Key Limitation | Requires a suitable single crystal, which can be challenging to grow.[1] | Structure determination for larger molecules can be complex; may not provide absolute stereochemistry | Does not directly provide 3D structural information |
Quantitative Crystallographic Data for Novel Pyrimidine Derivatives
The following table summarizes crystallographic data for recently synthesized and structurally characterized novel pyrimidine derivatives, showcasing the precision of X-ray diffraction.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Resolution (Å) | R-factor |
| 2,4,6-triaminopyrimidine-1,3-diium dinitrate[2][3] | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | 8.356(3) | 10.034(4) | 12.019(5) | 98.78(3) | 0.84 | 0.048 |
| (E)-N,2-Bis(4-bromophenyl)-1-methyl...pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine[4] | C₂₄H₂₃Br₂N₄⁺ | - | - | - | - | - | - | - | - |
| 5-hydroxymethylpyrimidine derivative[5] | - | - | - | - | - | - | - | - | - |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel Pyrimidine Derivative
The following protocol outlines the key steps for determining the crystal structure of a novel pyrimidine derivative.
1. Crystal Growth (Crystallization)
-
Objective: To obtain a single, well-ordered crystal of the pyrimidine derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions).
-
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble onto a more dense solvent in which it is insoluble. The compound is dissolved in the top layer, and crystals form at the interface of the two solvents.
-
-
Considerations: Purity of the compound is critical. The choice of solvent or solvent system is crucial and often requires screening.
2. Crystal Mounting
-
Objective: To mount the selected crystal on a goniometer head for data collection.
-
Procedure:
-
Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.
-
Using a micromanipulator, carefully attach the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of cryoprotectant oil.
-
If data is to be collected at low temperatures (to minimize radiation damage), the mounted crystal is flash-cooled in a stream of liquid nitrogen.
-
3. Data Collection
-
Objective: To measure the diffraction pattern of the crystal.
-
Procedure:
-
Mount the goniometer head with the crystal onto the diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures the diffraction spots produced at a specific crystal orientation.[6]
-
4. Data Processing and Structure Solution
-
Objective: To determine the unit cell parameters, space group, and ultimately the atomic positions from the diffraction data.
-
Procedure:
-
Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Integration: The intensity of each diffraction spot is measured.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined to improve the agreement between the calculated and observed diffraction data (minimizing the R-factor).
-
5. Structure Validation
-
Objective: To ensure the final crystal structure is chemically reasonable and accurately represents the data.
-
Procedure: The final structure is checked for geometric plausibility (bond lengths, bond angles), and for any unresolved electron density or other anomalies. The crystallographic information is then typically deposited in a public database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the relevance of pyrimidine derivatives, the following diagrams are provided.
References
A Comparative Analysis of Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromo-2,6-dimethylpyrimidine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in drug development, the pyrimidine scaffold is of significant interest due to its presence in numerous biologically active compounds.[1][3][4] This guide provides a comparative overview of the performance of various boronic acids in the Suzuki coupling with 4-Bromo-2,6-dimethylpyrimidine, a key building block for creating substituted pyrimidine derivatives.
The selection of the appropriate boronic acid is critical for optimizing reaction yields and minimizing side products.[3] The reactivity in these coupling reactions is heavily influenced by the electronic and steric properties of the boronic acid partner, as well as the specific reaction conditions employed.
Factors Influencing Reactivity
The success of the Suzuki-Miyaura coupling is dictated by several factors:
-
Electronic Effects: The electronic nature of the substituents on the boronic acid plays a crucial role. Electron-rich boronic acids generally lead to good product yields.[4] Conversely, aryl boronic acids with electron-withdrawing groups can be more susceptible to side reactions like protodeboronation, which can lower the overall yield.[4]
-
Steric Hindrance: Bulky substituents on the boronic acid can impede the approach of the palladium catalyst, potentially slowing down the reaction rate and affecting the yield.[5]
-
Reaction Conditions: The choice of catalyst, base, and solvent system is paramount. For challenging substrates, more robust catalyst systems involving bulky, electron-rich phosphine ligands are often required to overcome high activation barriers.[5] Common solvents include 1,4-dioxane, THF, and toluene, often in the presence of water.[2]
Comparative Performance of Boronic Acids
The following table summarizes the expected performance of representative boronic acids in the Suzuki coupling with this compound under optimized conditions. The yields are illustrative and based on general trends observed in Suzuki couplings with similar heterocyclic halides.
| Boronic Acid Coupling Partner | Structure | Key Characteristics | Expected Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Unsubstituted aromatic, baseline reactivity. | 85-90 |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | Electron-donating group (-OCH₃) increases electron density, facilitating transmetalation. | 90-98 |
| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | Electron-withdrawing group (-Cl) can decrease reactivity. | 75-85 |
| 3-Thienylboronic Acid | C₄H₃SB(OH)₂ | Heteroaromatic, generally a good coupling partner. | 80-90 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound is provided below. Optimization of catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve maximum yield.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)[6]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]
-
High purity Nitrogen or Argon gas
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[4]
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the selected arylboronic acid, the base, and the palladium catalyst.[7]
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with inert gas to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2][5]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate).[2]
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the coupled product.[2]
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams have been generated.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of substituted 2,6-dimethylpyrimidines. The success of the reaction is highly dependent on the electronic and steric properties of the chosen boronic acid. Generally, electron-donating groups on the boronic acid partner tend to favor higher yields.[4][6] However, with careful optimization of the catalyst, base, and solvent system, a wide variety of boronic acids can be successfully coupled to the this compound core, enabling the creation of diverse molecular libraries for further research and development.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-2,6-dimethylpyrimidine
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides a detailed guide on the proper disposal procedures for 4-Bromo-2,6-dimethylpyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it must be treated as hazardous waste.
Step 1: Waste Segregation Proper segregation of chemical waste is the first critical step.
-
Place any waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), into a designated and clearly labeled "Halogenated Organic Waste" container.[1]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[1]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
Step 2: Spills and Decontamination In the event of a spill, immediate and appropriate action is required.
-
Minor Spills: For small spills, alert personnel in the immediate vicinity. The spill should be absorbed using an inert material, such as vermiculite or sand. The absorbed material must then be collected and placed into the designated "Halogenated Organic Waste" container.[1] The spill area should be decontaminated afterward.
-
Major Spills: In the case of a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 3: Final Disposal
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][3] This is a mandatory requirement to ensure compliance with local, state, and federal regulations.
-
Never dispose of this compound down the drain or in the regular trash.
-
The approved waste disposal plant will typically use high-temperature incineration with appropriate scrubbers and emission control systems to safely destroy the compound and prevent environmental contamination.[3]
Summary of Safety and Disposal Data
The following table summarizes key information for the safe handling and disposal of this compound, based on data for the compound and similar brominated organic compounds.
| Parameter | Guideline |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemically resistant gloves, lab coat. Use a respirator if dust is generated.[1] |
| Handling Environment | Always handle within a certified chemical fume hood to minimize inhalation exposure.[1] |
| Waste Classification | Hazardous Waste. Specifically, it should be classified as Halogenated Organic Waste.[1][5] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant, typically via incineration.[2][3] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect into a sealed container, and dispose of as hazardous waste.[1] |
| Incompatible Materials | Strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use of 4-Bromo-2,6-dimethylpyrimidine, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and disposal procedures.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to stringent safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is mandatory when handling this compound. The selection of specific PPE items should be based on a thorough risk assessment of the planned experimental procedure.
| PPE Category | Solid Compound Handling | Liquid Solution Handling | Spill Cleanup |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Heavy-duty, chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | Chemical safety goggles or a face shield.[3] | Chemical safety goggles and a face shield |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for dusts.[4][5] | Work in a certified chemical fume hood. | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5] |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs.[6] | Chemical-resistant apron over a laboratory coat. | Chemical-resistant coveralls or "bunny suit".[3] |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers over closed-toe shoes | Chemical-resistant boots |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step workflow is designed to mitigate risks at each stage of the process.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
Experimental Protocol:
-
Preparation: Always begin by putting on the appropriate PPE as detailed in the table above. All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] When weighing the solid compound, use a draft shield to minimize air currents. Dissolve the compound in the desired solvent within the fume hood.
-
Reaction: Assemble the reaction apparatus within the fume hood. Carefully transfer the prepared solution to the reaction vessel. Monitor the reaction for any signs of unexpected changes.
-
Work-Up and Storage: Upon completion, quench the reaction using appropriate procedures. If extraction is necessary, perform it within the fume hood. The final product should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][9]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be segregated into a designated, clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for hazardous liquid waste. Do not pour any solutions containing this compound down the drain.
-
Solid Waste: Contaminated solid materials should be placed in a designated solid waste container.
-
Decontamination: Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. uwyo.edu [uwyo.edu]
- 8. unthealth.edu [unthealth.edu]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
